(S)-SNAP5114
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLDUZLDZBVOAS-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCCC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCC[C@@H](C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440224 | |
| Record name | SNAP-5114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157604-55-2 | |
| Record name | SNAP-5114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-SNAP-5114 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-SNAP5114: A Technical Guide to its Mechanism of Action on GABA Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-SNAP5114 is a potent and selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-2 and GAT-3.[1] As a crucial tool in neuroscience research, understanding its precise mechanism of action is paramount for investigating the roles of specific GABA transporter subtypes in health and disease. This technical guide provides an in-depth overview of the molecular interactions, quantitative pharmacology, and functional effects of this compound on GABA transporters, tailored for a scientific audience.
Core Mechanism of Action
This compound exhibits its inhibitory effects through a noncompetitive mechanism, specifically at the GAT-3 subtype.[2][3][4] Cryo-electron microscopy studies have revealed that this compound binds to the orthosteric substrate-binding pocket of GAT-3 when the transporter is in an inward-open conformation.[2][4][5] This binding prevents the normal transport cycle of GABA without directly competing with GABA for the initial binding to the outward-facing transporter.
The selectivity of this compound for GAT-3 over GAT-1 is attributed to the larger volume of the orthosteric substrate-binding pocket in GAT-3 and the presence of bulky moieties on the this compound molecule.[2][4] This structural difference allows for a more favorable interaction with GAT-3.
Quantitative Data
The inhibitory potency of this compound has been quantified across various GABA transporter subtypes using in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for GAT-2 and GAT-3.
| Transporter Subtype | Species | Expression System | IC50 (μM) | pIC50 | Reference |
| hGAT-3 | Human | --- | 5 | --- | [1] |
| rGAT-2 | Rat | --- | 21 | --- | [1] |
| hGAT-1 | Human | --- | 388 | --- | |
| mGAT-1 | Murine | HEK-293 cells | --- | 4.07 | [1] |
| mGAT-2 | Murine | HEK-293 cells | Inhibited by 56% at 100 μM | --- | [1] |
| mGAT-3 | Murine | HEK-293 cells | --- | 5.29 | [1] |
| mGAT-4 | Murine | HEK-293 cells | --- | 5.71 | [1] |
Experimental Protocols
[3H]GABA Uptake Inhibition Assay
This assay is a cornerstone for determining the inhibitory potency of compounds like this compound on GABA transporters.
Objective: To measure the inhibition of [3H]GABA uptake into cells expressing specific GABA transporter subtypes by this compound.
Materials:
-
Cell lines stably or transiently expressing the desired GABA transporter subtype (e.g., HEK-293, CHO cells).[1][6][7]
-
[3H]GABA (radiolabeled gamma-aminobutyric acid).
-
This compound and other test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Cell Culture: Culture the cells expressing the specific GAT subtype to an appropriate confluency in 96-well plates.
-
Preparation of Reagents: Prepare serial dilutions of this compound and a stock solution of [3H]GABA in the assay buffer.
-
Assay Procedure: a. Wash the cells with the assay buffer. b. Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature. c. Initiate the uptake by adding a fixed concentration of [3H]GABA to each well. d. Incubate for a short period (e.g., 10-20 minutes) to allow for GABA uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor like tiagabine) from the total uptake. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology for Tonic Currents
This technique allows for the functional assessment of how this compound affects GABAergic neurotransmission by measuring tonic currents.
Objective: To measure changes in tonic GABAA receptor-mediated currents in neurons in response to the application of this compound.
Materials:
-
Brain slices from a suitable animal model (e.g., rat hippocampus).[8]
-
Artificial cerebrospinal fluid (aCSF).
-
Patch pipettes filled with an internal solution containing a high chloride concentration.
-
This compound, NNC-711 (a GAT-1 selective inhibitor), and picrotoxin (a GABAA receptor antagonist).
-
Electrophysiology rig with an amplifier, micromanipulator, and data acquisition system.
Methodology:
-
Slice Preparation: Prepare acute brain slices and maintain them in a holding chamber with oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Whole-Cell Recording: a. Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a dentate granule cell) in voltage-clamp mode.[8] b. Hold the neuron at a specific membrane potential (e.g., -70 mV).
-
Drug Application: a. Establish a stable baseline recording. b. Apply the GAT-1 inhibitor NNC-711 to the perfusion solution to isolate the effects on other GATs.[8] c. Apply this compound to the perfusion solution and record the change in the holding current.[8] d. At the end of the experiment, apply picrotoxin to confirm that the observed tonic current is mediated by GABAA receptors.[8]
-
Data Analysis: a. Measure the change in the holding current before and after the application of this compound. b. A significant inward shift in the holding current in the presence of this compound indicates an increase in the activation of extrasynaptic GABAA receptors due to elevated ambient GABA levels.
Visualizations
Signaling and Experimental Workflows
Figure 1: Simplified workflow of the GABA transporter (GAT) cycle.
Figure 2: Proposed noncompetitive inhibition of GAT-3 by this compound.
Figure 3: Experimental workflow for measuring tonic currents.
Conclusion
This compound is a valuable pharmacological tool for dissecting the roles of GAT-2 and GAT-3 in GABAergic neurotransmission. Its mechanism as a noncompetitive inhibitor that traps GAT-3 in an inward-open conformation provides a distinct mode of action compared to competitive inhibitors. The provided quantitative data and detailed experimental protocols offer a framework for researchers to effectively utilize this compound in their investigations into the complexities of GABA signaling.
References
- 1. apexbt.com [apexbt.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular basis of human GABA transporter 3 inhibition [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. molecular-basis-of-human-gaba-transporter-3-inhibition - Ask this paper | Bohrium [bohrium.com]
- 6. Development of stable cell lines expressing different subtypes of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterisation of a cell line expressing GABA B1b and GABA B2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
(S)-SNAP-5114: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-SNAP-5114, chemically known as (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}-3-piperidinecarboxylic acid, is a potent and selective inhibitor of the GABA transporter GAT-3. Its discovery has been a significant milestone in the study of the GABAergic system, providing a valuable pharmacological tool to investigate the role of GAT-3 in both normal physiological processes and pathological conditions. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of (S)-SNAP-5114.
Discovery and Mechanism of Action
The discovery of (S)-SNAP-5114 was a direct result of efforts to identify selective inhibitors for the different subtypes of GABA transporters. In 1994, Borden and colleagues reported the cloning of the human homologue of the GABA transporter GAT-3 and simultaneously identified (S)-SNAP-5114 as a novel inhibitor with selectivity for this newly identified transporter.[1] This discovery was pivotal as it provided researchers with a tool to dissect the specific functions of GAT-3, which was previously challenging due to the lack of selective pharmacological agents.
The primary mechanism of action of (S)-SNAP-5114 is the inhibition of GABA reuptake from the synaptic cleft, primarily by blocking the GAT-3 transporter. GAT-3 is predominantly located on astrocytes surrounding the synapse. By inhibiting GAT-3, (S)-SNAP-5114 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory signaling has been shown to have anticonvulsant effects in various preclinical models.
Signaling Pathway of GABAergic Synapse and the Role of (S)-SNAP-5114
Caption: GABAergic synapse showing the mechanism of action of (S)-SNAP-5114.
Biological Activity
The inhibitory activity of (S)-SNAP-5114 has been quantified against various GABA transporter subtypes. The following table summarizes the reported IC50 values.
| Transporter Subtype | Species | IC50 (µM) | Reference |
| hGAT-1 | Human | 388 | |
| rGAT-2 | Rat | 21 | |
| hGAT-3 | Human | 5 | |
| mGAT1 | Mouse | >100 | [2] |
| mGAT2 | Mouse | - | [2] |
| mGAT3 | Mouse | ~1.95 | [2] |
| mGAT4 | Mouse | ~1.95 | [2] |
Chemical Synthesis
While a definitive, publicly available, step-by-step synthesis protocol for (S)-SNAP-5114 from its original discovery is not readily accessible, a plausible synthetic route can be constructed based on the synthesis of its analogues, particularly the work described by Schirrmacher et al. for the preparation of [¹⁸F] labelled (S)-SNAP-5114 analogues.[2] The proposed synthesis involves the N-alkylation of (S)-nipecotic acid with a suitable trityl-containing electrophile.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (S)-SNAP-5114.
Step 1: Synthesis of 1-Bromo-2-{[tris(4-methoxyphenyl)]methoxy}ethane
Tris(4-methoxyphenyl)methanol is reacted with an excess of 2-bromoethanol under acidic conditions. The acid catalyzes the formation of a trityl carbocation, which is then attacked by the hydroxyl group of 2-bromoethanol.
Step 2: N-alkylation of (S)-Nipecotic acid
(S)-Nipecotic acid is reacted with 1-bromo-2-{[tris(4-methoxyphenyl)]methoxy}ethane in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dimethylformamide (DMF). The base deprotonates the secondary amine of the nipecotic acid, allowing it to act as a nucleophile and displace the bromide from the alkylating agent. The final product, (S)-SNAP-5114, can then be purified by standard chromatographic techniques.
Experimental Protocols
[³H]GABA Uptake Assay in HEK-293 Cells
This protocol describes a common method for determining the inhibitory activity of compounds like (S)-SNAP-5114 on GABA transporters expressed in a heterologous system.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are transiently or stably transfected with the cDNA encoding the desired GABA transporter subtype (e.g., hGAT-3) using a suitable transfection reagent.
2. Assay Procedure:
-
Transfected cells are seeded into 24- or 96-well plates and allowed to adhere overnight.
-
On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.
-
Cells are then pre-incubated with various concentrations of the test compound (e.g., (S)-SNAP-5114) for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and a low concentration of unlabeled GABA.
-
The incubation is allowed to proceed for a short period (e.g., 1-10 minutes) during which GABA uptake is linear.
-
The reaction is terminated by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.
-
The cells are then lysed with a suitable lysis buffer (e.g., 0.1 M NaOH or a scintillation-compatible lysis buffer).
3. Measurement and Data Analysis:
-
The amount of [³H]GABA taken up by the cells is quantified by liquid scintillation counting of the cell lysates.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent GABA uptake inhibitor (e.g., tiagabine for GAT-1).
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of GABA uptake, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Experimental Workflow for Screening GABA Uptake Inhibitors
Caption: General workflow for screening and identifying selective GABA uptake inhibitors.
Conclusion
(S)-SNAP-5114 remains a cornerstone tool for the investigation of GAT-3 function. Its discovery spurred further research into the development of more potent and selective GAT inhibitors with improved pharmacokinetic properties. This technical guide has provided an in-depth overview of its discovery, a plausible synthetic route, and the experimental procedures used for its characterization, serving as a valuable resource for researchers in the field of neuroscience and drug development.
References
(S)-SNAP5114: A Technical Guide to its Role in the Regulation of GABAergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of (S)-SNAP5114, a selective inhibitor of GABA transporters (GATs), and its role in the modulation of GABAergic neurotransmission. The document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction to this compound and GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The action of GABA in the synaptic cleft and extrasynaptic space is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells.[1] Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and Betaine-GABA transporter-1 (BGT-1).[1]
This compound is a potent and selective inhibitor of GAT-3 and GAT-2, with significantly lower affinity for GAT-1.[2] By blocking these transporters, this compound effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic tone. This mechanism of action has made this compound a valuable pharmacological tool for studying the physiological roles of GAT-2 and GAT-3 and a potential therapeutic agent for neurological disorders characterized by GABAergic dysfunction, such as epilepsy.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of GABA to GAT-2 and GAT-3.[2] These transporters are predominantly located on astrocytes surrounding the synapse (GAT-3) and in locations distal to the synapse.[1] By inhibiting GABA reuptake, this compound prolongs the presence of GABA in the extracellular space, leading to an increased activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B). This enhanced activation results in a greater inhibitory postsynaptic potential, leading to a dampening of neuronal excitability.
dot
Caption: Regulation of GABAergic neurotransmission by GATs and inhibition by this compound.
Quantitative Data
The following table summarizes the inhibitory potency and efficacy of this compound from various studies.
| Parameter | Species/System | GAT-1 | GAT-2 | GAT-3 | BGT-1 | Reference(s) |
| IC50 (μM) | Human (h) | 388 | - | 5 | ≥100 | [2] |
| Rat (r) | - | 21 | - | - | [2] | |
| ED50 (μmol/kg, i.p.) | DBA/2 Mice (audiogenic seizures) | - | - | 110 | - | [3] |
| Effect on Extracellular GABA | Rat Thalamus (100 μM) | - | - | 247% increase | - | [3] |
| Rat Hippocampus (100 μM) | No effect | - | No effect alone, synergistic with GAT-1 inhibitor | - | [1] |
IC50: Half-maximal inhibitory concentration. ED50: Median effective dose.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used to characterize the activity of this compound. These protocols are synthesized from multiple published studies.
In Vitro [3H]GABA Uptake Inhibition Assay
This assay is used to determine the inhibitory potency (IC50) of this compound on different GABA transporter subtypes.
dot
Caption: Workflow for an in vitro [3H]GABA uptake inhibition assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the desired human or rat GAT subtype (e.g., hGAT-1, rGAT-2, hGAT-3) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).[4][5]
-
Cell Plating: Cells are seeded into 96-well poly-D-lysine coated plates and grown to confluence.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of this compound or vehicle for 15-30 minutes at room temperature.
-
GABA Uptake: Initiate the uptake reaction by adding a solution containing a fixed concentration of [3H]GABA (e.g., 10-50 nM) to each well.
-
Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at room temperature to allow for GABA uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding a scintillation cocktail or a lysis buffer.
-
Measurement: Quantify the amount of [3H]GABA taken up by the cells using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[6][7]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of this compound on tonic GABAergic currents in neurons.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus or thalamus) of a rat or mouse using a vibratome. Slices are prepared in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ. Fill the pipettes with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, and 10 EGTA, adjusted to pH 7.3 with CsOH.
-
Whole-Cell Recording: Obtain a gigaseal (>1 GΩ) on a neuron and then rupture the membrane to achieve the whole-cell configuration. Clamp the neuron at a holding potential of -60 mV.[8]
-
Baseline Recording: Record a stable baseline of the holding current for several minutes.
-
Drug Application: Bath-apply this compound (e.g., 20-100 µM) and continue to record the holding current.
-
Measurement of Tonic Current: At the end of the recording, apply a GABAA receptor antagonist (e.g., 20 µM bicuculline) to block all GABAA receptor-mediated currents. The difference in the holding current before and after the application of the antagonist represents the tonic GABA current.[8][9]
-
Data Analysis: Measure the change in the tonic GABA current induced by this compound by comparing the magnitude of the bicuculline-sensitive current in the presence and absence of the drug.
In Vivo Microdialysis
This technique allows for the measurement of extracellular GABA concentrations in the brain of a freely moving animal in response to the administration of this compound.[1]
References
- 1. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. ww2.amstat.org [ww2.amstat.org]
- 8. jneurosci.org [jneurosci.org]
- 9. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Influence of (S)-SNAP5114 on Thalamic Gamma-Aminobutyric Acid (GABA) Levels
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the effects of (S)-SNAP5114, a selective inhibitor of GABA transporters GAT-2 and GAT-3, on extracellular GABA concentrations within the thalamus. We consolidate quantitative data from key studies, present detailed experimental methodologies for measuring these effects, and illustrate the underlying molecular mechanisms and experimental workflows through signaling pathway and process diagrams. The findings underscore the significant role of astrocytic GABA transport in modulating thalamic inhibition and highlight this compound as a critical tool for investigating GABAergic neurotransmission.
Introduction: this compound and Thalamic GABA Regulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its precise regulation is fundamental for maintaining balanced neural activity. The reuptake of GABA from the extracellular space is mediated by a family of GABA transporters (GATs), which control the duration and spatial extent of GABAergic signaling.[1] Four distinct GATs have been identified: GAT-1, GAT-2, GAT-3, and Betaine/GABA Transporter-1 (BGT-1).[1]
This compound is a potent and selective inhibitor of the GAT-3 and GAT-2 transporters.[2][3] Its selectivity profile makes it an invaluable pharmacological tool for dissecting the specific roles of these transporters. GAT-1 is predominantly expressed on presynaptic neurons, while GAT-3 is primarily localized to astrocytic processes surrounding synapses.[1][4][5] This differential localization suggests distinct roles in regulating synaptic versus extrasynaptic GABA levels. The thalamus, a critical relay center for sensory and motor signals, exhibits significant GAT-3 expression. Consequently, inhibition of GAT-3 by this compound is shown to substantially increase ambient GABA levels in this region, with implications for treating neurological disorders such as epilepsy.[2][3][6][7]
Mechanism of Action of this compound
This compound exerts its effect by binding to the GAT-3 transporter, blocking the reuptake of GABA from the extracellular space into astrocytes.[8] This noncompetitive inhibition leads to an accumulation of ambient GABA, thereby enhancing the activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B) on thalamic neurons.[8] This enhanced inhibitory tone modulates neuronal excitability and firing patterns.
The selectivity of this compound is crucial to its function as a research tool. It demonstrates a significantly higher affinity for GAT-3 and GAT-2 compared to GAT-1.[2][3][9]
Table 1: Inhibitory Potency (IC₅₀) of this compound at different GABA Transporters
| Transporter Subtype | Species | IC₅₀ Value (μM) | Source |
|---|---|---|---|
| hGAT-3 | Human | 5 | [2][3][9] |
| rGAT-2 | Rat | 21 | [2][3][9] |
| hGAT-1 | Human | 388 |[2][3] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Caption: Mechanism of this compound action on thalamic GABA levels.
Quantitative Data: Effects on Thalamic GABA
In vivo microdialysis studies have been instrumental in quantifying the impact of this compound on extracellular GABA levels. Direct administration into the thalamus produces a robust and significant increase in ambient GABA.
Table 2: Summary of this compound Effect on Extracellular GABA Levels
| Brain Region | Administration Method | This compound Concentration | Peak Increase in GABA (% of Baseline) | Animal Model | Source |
|---|---|---|---|---|---|
| Thalamus | Local Perfusion | 100 μM | ~250% | Rodent | [6] |
| Globus Pallidus | Local Perfusion | 100 μM | Comparable to a 3-fold increase | Monkey | [10] |
| Hippocampus | Local Perfusion (with GAT-1 blocker) | 100 μM | ~450% (synergistic effect) | Rat | [4] |
| Hippocampus | Local Perfusion (alone) | 100 μM | No significant effect | Rat |[6] |
Note: The effect in the hippocampus is context-dependent. Unlike the thalamus, blocking GAT-3 alone in the hippocampus does not significantly raise basal GABA levels, but it potentiates the effect of GAT-1 blockade, indicating a different regulatory mechanism.[4][6]
Experimental Protocols
The primary technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions is in vivo microdialysis coupled with High-Performance Liquid Chromatography (HPLC).[11]
Detailed Protocol: In Vivo Microdialysis in the Thalamus
-
Animal Model:
-
Adult male Sprague-Dawley rats (250-350g) are typically used.[12] Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Surgical Procedure:
-
Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
The animal is placed in a stereotaxic frame. A guide cannula (e.g., 22-gauge) is surgically implanted, targeting the ventral posterior nucleus or other relevant nuclei of the thalamus. Coordinates are determined from a rat brain atlas.
-
The cannula is secured to the skull using dental cement and anchor screws. A dummy cannula is inserted to maintain patency.
-
Animals are allowed a post-operative recovery period of 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., 2-4 mm active membrane length).
-
The probe is perfused with a sterile physiological solution, such as Ringer's solution or artificial cerebrospinal fluid (aCSF), at a constant low flow rate (e.g., 1-2 μL/min).
-
A stabilization period of at least 60-90 minutes is allowed for the probe to equilibrate with the brain tissue.
-
Baseline Collection: Following stabilization, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) for at least 60 minutes to establish a stable baseline of extracellular GABA concentration.[4]
-
Drug Administration: this compound is dissolved in the perfusion solution (vehicle) to the desired concentration (e.g., 100 μM). This solution is then infused through the probe via reverse dialysis for a defined period (e.g., 60-90 minutes).[4]
-
Post-Administration Collection: Sample collection continues during and after drug administration to measure the peak effect and subsequent washout.
-
-
Sample Analysis (HPLC):
-
GABA concentrations in the collected dialysate samples are quantified using HPLC with fluorescence detection.[11]
-
This involves pre-column derivatization of GABA (e.g., with o-phthaldialdehyde/β-mercaptoethanol) to create a fluorescent product.
-
The derivatized samples are injected into the HPLC system, separated on a reverse-phase column, and detected by a fluorescence detector.
-
Concentrations are calculated by comparing the peak areas from the samples to those of known standards. Data are typically expressed as a percentage of the average baseline concentration.
-
Caption: Experimental workflow for in vivo microdialysis study.
Conclusion and Future Directions
This compound is a selective GAT-3/GAT-2 inhibitor that robustly increases extracellular GABA levels in the thalamus.[2][6] This action is primarily due to the blockade of GABA reuptake by astrocytes, which express high levels of GAT-3. Quantitative studies using in vivo microdialysis demonstrate that local application of this compound can elevate ambient thalamic GABA by approximately 250%.[6] This compound has proven to be an essential tool for elucidating the role of astrocytic GABA transport in modulating neuronal inhibition and network activity. Its anticonvulsant properties further suggest that targeting GAT-3 could be a viable therapeutic strategy for neurological disorders characterized by hyperexcitability, such as epilepsy.[2][3] Future research should continue to explore the therapeutic potential of more refined GAT-3 selective inhibitors with improved pharmacokinetic profiles for clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing GAT-3 in thalamic astrocytes promotes resilience to brain injury in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-SNAP-5114: A Technical Guide to its Selectivity for GAT-3 and GAT-2 Transporters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of (S)-SNAP-5114, a key inhibitor of GABA transporters. The document summarizes quantitative data, details experimental methodologies for assessing its activity, and visualizes relevant biological and experimental frameworks.
Core Focus: Selectivity Profile of (S)-SNAP-5114
(S)-SNAP-5114 is a potent GABA transport inhibitor that demonstrates notable selectivity for the GABA Transporter-3 (GAT-3) and GABA Transporter-2 (GAT-2) over other GABA transporters.[1][2][3] This selectivity makes it a valuable pharmacological tool for investigating the specific roles of these transporter subtypes in GABAergic neurotransmission.
Quantitative Data Summary
The inhibitory activity of (S)-SNAP-5114 across various human (h) and rat (r) GABA transporter subtypes is summarized below. The data, primarily derived from studies by Borden et al. (1994), is presented as IC50 values, which represent the concentration of the inhibitor required to block 50% of the transporter's activity.
| Transporter Subtype | Species | IC50 (µM) | Relative Potency (GAT-3 vs. Others) |
| GAT-3 | Human (h) | 5[1][3][4] | 1x |
| GAT-2 | Rat (r) | 21[1][3][4] | 4.2x less potent than GAT-3 |
| GAT-1 | Human (h) | 388[1][3] | 77.6x less potent than GAT-3 |
| BGT-1 | Not Specified | ≥ 100[4] | At least 20x less potent than GAT-3 |
Table 1: Inhibitory potency (IC50) of (S)-SNAP-5114 at different GABA transporter subtypes.
The data clearly indicates that (S)-SNAP-5114 is most potent at hGAT-3, with a 4.2-fold higher potency compared to rGAT-2 and significantly weaker activity at hGAT-1 and BGT-1.[1][3][4]
Experimental Protocols
The determination of the IC50 values for (S)-SNAP-5114 is typically achieved through a radiolabeled substrate uptake assay in a heterologous expression system. The following is a representative protocol synthesized from established methodologies.
[³H]-GABA Uptake Assay in Transfected Mammalian Cells
This protocol outlines the key steps for assessing the inhibitory effect of (S)-SNAP-5114 on GABA transporters expressed in mammalian cell lines such as Human Embryonic Kidney 293 (HEK-293) or COS-7 cells.
1. Cell Culture and Transfection:
-
Cell Lines: HEK-293 or COS-7 cells are commonly used due to their high transfection efficiency and low endogenous transporter expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection: Cells are transiently transfected with plasmids containing the cDNA for the desired human or rat GABA transporter subtype (hGAT-3, rGAT-2, hGAT-1, or BGT-1) using a suitable transfection reagent (e.g., Lipofectamine). Assays are typically performed 24-48 hours post-transfection.
2. GABA Uptake Assay:
-
Preparation of Cells: Transfected cells are washed with a Krebs-Ringer-HEPES buffer (or similar physiological buffer) to remove culture medium.
-
Pre-incubation with Inhibitor: The cells are then pre-incubated for a defined period (e.g., 10-20 minutes) at room temperature with varying concentrations of (S)-SNAP-5114.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of a solution containing a fixed concentration of [³H]-GABA (radiolabeled gamma-aminobutyric acid) and unlabeled GABA.
-
Incubation: The cells are incubated for a short period (e.g., 10 minutes) at room temperature to allow for the uptake of [³H]-GABA.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
The amount of [³H]-GABA uptake is determined for each concentration of (S)-SNAP-5114.
-
The data is then plotted as the percentage of inhibition versus the log concentration of the inhibitor.
-
The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Inhibition of GABA uptake by (S)-SNAP-5114 at GAT-2 and GAT-3 transporters.
Caption: Workflow for determining the IC50 of (S)-SNAP-5114 using a [³H]-GABA uptake assay.
References
- 1. embopress.org [embopress.org]
- 2. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 1192145 - Inhibition of human GAT1 expressed in HEK293 cells by [3H]GABA uptake assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular structure and chemical properties of (S)-SNAP5114
An In-depth Technical Guide to (S)-SNAP5114
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of this compound, a selective inhibitor of the GABA transporter GAT-3. The information is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Chemical Properties
This compound, with the chemical name (S)-1-(2-(tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid, is a synthetic organic compound.[1] Its molecular formula is C30H35NO6, and it has a molecular weight of 505.61 g/mol .[2] The structure features a nipecotic acid moiety linked to a bulky tris(4-methoxyphenyl)methoxyethyl group, which contributes to its selectivity.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (S)-1-(2-(tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid | [1] |
| Molecular Formula | C30H35NO6 | [2] |
| Molecular Weight | 505.61 g/mol | [2] |
| CAS Number | 157604-55-2 | [2] |
| Canonical SMILES | OC([C@@H]1CN(CCOC(C(C=C2)=CC=C2OC)(C(C=C3)=CC=C3OC)C(C=C4)=CC=C4OC)CCC1)=O | [1] |
| InChI Key | VDLDUZLDZBVOAS-QFIPXVFZSA-N | |
| Purity | ≥98% (HPLC) | |
| Solubility | <25.28 mg/mL in ethanol; <50.56 mg/mL in DMSO | [1] |
| Storage | Store at -20°C | [2] |
It is important to note that while this compound is a valuable research tool, it has been reported to have poor chemical stability and limited brain penetration, which can be a constraint for in vivo applications.[4][5][6]
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of GABA transport, primarily targeting the GABA transporter 3 (GAT-3).[1] GABA transporters are crucial for regulating the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the synaptic cleft and extrasynaptic space.[5] By inhibiting GAT-3, which is predominantly expressed on astrocytes, this compound prevents the reuptake of GABA from the extracellular space.[5] This leads to an elevation of ambient GABA levels, thereby enhancing tonic inhibitory neurotransmission through the activation of both ionotropic GABAA and metabotropic GABAB receptors.[7][8]
Recent structural studies have revealed that SNAP-5114 acts as a noncompetitive inhibitor at GAT-3.[3] It binds to the orthosteric substrate-binding pocket of GAT-3 in its inward-open conformation, effectively locking the transporter and preventing GABA transport.[3]
Caption: GABA signaling and inhibition by this compound.
Quantitative Data
This compound exhibits selectivity for GAT-3 and GAT-2 over GAT-1. Its inhibitory potency is typically quantified by IC50 values, which represent the concentration of the inhibitor required to reduce the transporter activity by 50%.
Table 2: Inhibitory Potency (IC50) of this compound on GABA Transporters
| Transporter | Species | IC50 (μM) | pIC50 | Source |
| hGAT-3 | Human | 5 | - | [1][2] |
| rGAT-2 | Rat | 21 | - | [1][2] |
| hGAT-1 | Human | 388 | - | [1][2] |
| mGAT-1 | Mouse | - | 4.07 ± 0.09 | [7] |
| mGAT-2 | Mouse | - | 56% inhibition at 100µM | [7] |
| mGAT-3 | Mouse | - | 5.29 ± 0.04 | [7] |
| mGAT-4 | Mouse | - | 5.71 / 5.81 ± 0.10 | [1][7] |
In vivo studies have demonstrated the anticonvulsant effects of this compound. In DBA/2 mice, it inhibited sound-induced convulsions in a dose-dependent manner with an ED50 value of 110 μmol/kg.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound.
In Vitro [3H]GABA Uptake Assay
This assay is used to determine the inhibitory potency of compounds on specific GABA transporters expressed in a cell line.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are stably transfected with the cDNA encoding the desired human or murine GABA transporter (e.g., hGAT-3).[7]
-
-
Assay Procedure:
-
Transfected cells are seeded into 24- or 48-well plates and grown to confluence.
-
On the day of the experiment, the growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution).[4]
-
Cells are pre-incubated for a defined period (e.g., 10-20 minutes) with varying concentrations of this compound or vehicle control.
-
The uptake reaction is initiated by adding a solution containing a low concentration of [3H]GABA (radiolabeled GABA).[7]
-
The reaction is allowed to proceed for a short, defined time (e.g., 1-10 minutes) at room temperature or 37°C.
-
Uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a non-selective GAT inhibitor (e.g., tiagabine).
-
The percentage of inhibition for each concentration of this compound is calculated.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[9]
-
In Vivo Antinociceptive Activity Assessment
This protocol describes a general workflow for evaluating the pain-relieving effects of this compound in a rat model of neuropathic pain.[8]
-
Animal Model:
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
The compound is administered intrathecally at various doses (e.g., 10, 50, 100, 200 μg) to the lumbar spinal cord.[8]
-
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using the electronic von Frey test, which measures the paw withdrawal threshold to a mechanical stimulus.[8]
-
Thermal Hyperalgesia: Assessed using the plantar test, which measures the paw withdrawal latency from a radiant heat source.[8]
-
Baseline measurements are taken before drug administration, and subsequent tests are performed at various time points after administration.
-
-
Mechanism Confirmation (Antagonist Studies):
-
To confirm that the effects are mediated by GABA receptors, a GABAA receptor antagonist (e.g., bicuculline) or a GABAB receptor antagonist (e.g., CGP35348) is administered prior to this compound.[8]
-
A reversal of the antinociceptive effects of this compound by the antagonists indicates a GABAergic mechanism.[8]
-
-
Data Analysis:
-
Behavioral responses (withdrawal thresholds or latencies) are recorded and analyzed.
-
Statistical comparisons are made between vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Caption: Experimental workflow for this compound evaluation.
References
- 1. apexbt.com [apexbt.com]
- 2. (S)-SNAP 5114 | GABA Transporter Inhibitors: R&D Systems [rndsystems.com]
- 3. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(S)-SNAP-5114: A Technical Guide on Lipophilicity and Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-SNAP-5114, a derivative of nipecotic acid, is a selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-2 and GAT-3. It displays significantly lower affinity for GAT-1. This selectivity makes it a valuable pharmacological tool for investigating the specific roles of GAT-2 and GAT-3 in regulating GABAergic neurotransmission. The therapeutic potential of (S)-SNAP-5114 and similar compounds is intrinsically linked to their ability to cross the blood-brain barrier (BBB) and exert effects within the central nervous system (CNS). This technical guide provides a comprehensive analysis of the available data and methodologies related to the lipophilicity and BBB permeability of (S)-SNAP-5114.
A critical point of discussion surrounding (S)-SNAP-5114 is the conflicting information regarding its ability to penetrate the BBB. While its chemical structure suggests lipophilic characteristics conducive to crossing the BBB, and several in vivo studies have demonstrated CNS-related effects after systemic administration, other reports suggest it has a poor pharmacokinetic profile and limited brain uptake[1][2]. This guide will address these discrepancies, present the available evidence, and detail the experimental protocols necessary for a definitive assessment of these crucial properties.
Physicochemical Properties of (S)-SNAP-5114
A foundational aspect of predicting and understanding a compound's biological membrane permeability is its physicochemical profile.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₅NO₆ | Tocris Bioscience |
| Molecular Weight | 505.61 g/mol | Tocris Bioscience |
| Chemical Name | (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | Tocris Bioscience |
Caption: Table 1. Physicochemical properties of (S)-SNAP-5114.
Lipophilicity of (S)-SNAP-5114
Lipophilicity is a key determinant of a drug's ability to cross the BBB. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, or the distribution coefficient (logD) at a specific pH.
Blood-Brain Barrier Permeability of (S)-SNAP-5114
The ability of (S)-SNAP-5114 to cross the BBB is a subject of debate, with conflicting evidence in the scientific literature.
Evidence Suggesting BBB Permeability:
-
Several in vivo studies have reported that systemic administration of (S)-SNAP-5114 leads to anticonvulsant effects and increases in thalamic GABA levels, which strongly implies that the compound reaches the CNS in sufficient concentrations to be pharmacologically active[3].
Evidence Suggesting Poor BBB Permeability:
-
Some studies have explicitly stated that (S)-SNAP-5114 has a poor pharmacokinetic profile and is not able to effectively cross the blood-brain barrier[2].
-
One study investigating the neuroprotective effects of GAT inhibitors in focal cerebral ischemia noted the "limited brain uptake of (S)-SNAP-5114" as a limiting factor in its clinical utility for stroke[1].
This discrepancy highlights the need for direct and quantitative experimental assessment of (S)-SNAP-5114's BBB permeability.
Experimental Protocols
To definitively determine the lipophilicity and BBB permeability of (S)-SNAP-5114, the following experimental protocols are recommended.
Determination of Lipophilicity (logP/logD)
1. Shake-Flask Method for logP Determination
This traditional method directly measures the partitioning of a compound between two immiscible liquids.
Caption: Workflow for shake-flask logP determination.
2. High-Performance Liquid Chromatography (HPLC) for logD Determination
This indirect method correlates the retention time of a compound on a reverse-phase column with the logD values of known standards.
Caption: HPLC-based logD determination workflow.
Determination of Blood-Brain Barrier Permeability
1. In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This high-throughput assay models passive diffusion across the BBB.
Caption: Workflow for the PAMPA-BBB assay.
2. In Vivo Microdialysis
This technique directly measures the concentration of (S)-SNAP-5114 in the brain extracellular fluid of a living animal following systemic administration.
Caption: In vivo microdialysis experimental workflow.
3. Brain-to-Plasma Concentration Ratio (Kp)
This method involves measuring the concentration of (S)-SNAP-5114 in both the brain tissue and the plasma at a specific time point after administration.
Caption: Determination of brain-to-plasma concentration ratio (Kp).
Conclusion
The lipophilicity and blood-brain barrier permeability of (S)-SNAP-5114 are critical parameters that dictate its utility as a CNS-acting pharmacological agent. While its chemical structure and some in vivo findings suggest it can access the brain, other reports directly contradict this. This guide highlights the existing data and, more importantly, the lack of definitive quantitative values for these properties. The detailed experimental protocols provided herein offer a clear roadmap for researchers to generate the necessary data to resolve this ambiguity. A thorough understanding of these fundamental properties is essential for the continued investigation of (S)-SNAP-5114 and the development of future selective GAT inhibitors for the treatment of neurological disorders.
References
(S)-SNAP5114: A Technical Guide for Investigating GABA Transporter Heterogeneity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its precise regulation is crucial for maintaining balanced neural activity. The clearance of GABA from the synaptic cleft and extracellular space is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs). Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[1][2] These transporters exhibit differential cellular and regional distribution, suggesting distinct physiological roles.[1][2] Understanding the specific contributions of each GAT subtype is essential for developing targeted therapeutics for neurological and psychiatric disorders.
(S)-SNAP5114 has emerged as a critical pharmacological tool for dissecting the heterogeneity of GABAergic transport. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in key experimental protocols to differentiate GABA transporter functions.
This compound: A Selective Inhibitor of GAT-2 and GAT-3
This compound is a potent and selective inhibitor of the GAT-2 and GAT-3 subtypes.[3] Its selectivity allows researchers to investigate the specific roles of these transporters in contrast to the more ubiquitously studied GAT-1.
Mechanism of Action
Recent studies have elucidated that this compound acts as a noncompetitive inhibitor of GAT-3. It binds to the orthosteric substrate-binding pocket of the transporter when it is in an inward-open conformation. This binding mechanism effectively locks the transporter, preventing the reuptake of GABA. The selectivity of this compound for GAT-3 over GAT-1 is attributed to the larger volume of the orthosteric pocket in GAT-3 and the presence of bulky moieties on the this compound molecule.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data regarding the inhibitory potency of this compound against various GABA transporter subtypes.
| Compound | Transporter Subtype | IC50 (μM) | Species | Reference |
| This compound | hGAT-1 | 388 | Human | [3] |
| rGAT-2 | 21 | Rat | [3] | |
| hGAT-3 | 5 | Human | [3] | |
| BGT-1 | ≥100 | Human | [4] |
hGAT: human GABA transporter; rGAT: rat GABA transporter
Mandatory Visualizations
GABAergic Synapse and Transporter Localization
Caption: Differential localization of GAT-1 and GAT-3 at a GABAergic synapse.
Experimental Workflow to Differentiate GAT-1 and GAT-3 Function
Caption: Workflow for dissecting GAT-1 and GAT-3 contributions.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
[³H]GABA Uptake Assay in HEK-293 Cells
This assay is used to determine the inhibitory potency (IC50) of compounds like this compound on specific GAT subtypes expressed in a controlled cellular environment.
Materials:
-
HEK-293 cells stably expressing the GAT subtype of interest (e.g., hGAT-1, hGAT-3).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum, penicillin/streptomycin.
-
Assay Buffer: 25 mM HEPES-Tris (pH 7.1), 130 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgSO4, 5 mM D-Glucose.
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
This compound and other test compounds.
-
Scintillation fluid and vials.
-
48-well cell culture plates.
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing the desired GAT subtype in DMEM in a humidified incubator at 37°C and 5% CO2. Seed the cells in 48-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Assay Preparation: On the day of the experiment, wash the cells twice with the assay buffer.
-
Inhibitor Incubation: Add the assay buffer containing various concentrations of this compound or other test compounds to the wells. For determining non-specific uptake, add a high concentration of a potent GAT inhibitor like tiagabine (10 µM) to control wells.[5] Incubate for 3 minutes at room temperature.[5]
-
[³H]GABA Addition: Add a solution of [³H]GABA (e.g., 5 µM final concentration) to each well to initiate the uptake reaction.[5]
-
Uptake Reaction: Incubate the plate for 3 minutes at room temperature.[5]
-
Termination of Uptake: Rapidly aspirate the assay solution and wash the cells three times with ice-cold assay buffer to terminate the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor) after subtracting the non-specific uptake. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Microdialysis in Rodents
This technique allows for the measurement of extracellular GABA levels in specific brain regions of freely moving animals, providing insights into the in vivo effects of GAT inhibitors.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (with appropriate molecular weight cut-off).
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF): 149 mM NaCl, 2.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 5.4 mM D-glucose.[6]
-
This compound and other test compounds.
-
HPLC with electrochemical or fluorescence detection for GABA analysis.
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rodent and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, thalamus).[7] Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving animal.[6]
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1.0 µl/min) for at least 2 hours to allow for equilibration and stabilization of the baseline.[6]
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular GABA concentration.[6]
-
Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). For reverse dialysis, dissolve this compound in the aCSF perfusion solution.
-
Sample Collection during and after Drug Administration: Continue collecting dialysate samples throughout the drug administration period and for a subsequent washout period.
-
GABA Analysis: Analyze the GABA concentration in the collected dialysate samples using HPLC with a sensitive detection method.[6]
-
Data Analysis: Express the GABA concentrations as a percentage of the baseline and plot the results over time to visualize the effect of this compound on extracellular GABA levels.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This technique is used to record synaptic currents and tonic currents from individual neurons in acute brain slices, allowing for the investigation of how GAT inhibitors modulate phasic and tonic GABAergic inhibition.
Materials:
-
Vibratome for slicing brain tissue.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators.
-
Glass micropipettes.
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording, saturated with 95% O₂ / 5% CO₂.
-
Intracellular solution for the patch pipette (composition varies depending on the specific currents being measured). For recording GABAergic currents, a high chloride concentration is often used.
-
This compound, NNC-711 (a GAT-1 selective inhibitor), and other pharmacological agents (e.g., glutamate receptor blockers like NBQX and AP5).
Procedure:
-
Brain Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute brain slices (e.g., 300-400 µm thick) of the desired region using a vibratome in ice-cold, oxygenated aCSF.[8] Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a brain slice to the recording chamber of the patch-clamp setup and continuously perfuse with oxygenated aCSF.
-
Neuron Identification and Patching: Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics. Approach a target neuron with a glass micropipette filled with intracellular solution and establish a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell recording configuration.
-
Recording Baseline Activity: In voltage-clamp mode, record baseline synaptic activity (spontaneous inhibitory postsynaptic currents, sIPSCs) and measure the holding current. To isolate GABAergic currents, glutamate receptor blockers are typically included in the aCSF.
-
Pharmacological Manipulation:
-
To investigate the role of GAT-3, first apply a GAT-1 inhibitor (e.g., 10 µM NNC-711) to block the contribution of GAT-1.[8]
-
After observing the effect of GAT-1 inhibition (typically an increase in sIPSC frequency and/or amplitude), apply this compound (e.g., 100 µM) in the continued presence of the GAT-1 inhibitor.[8]
-
-
Recording Tonic Currents: The effect of GAT inhibitors on tonic GABAergic currents is observed as a change in the holding current. A GABAA receptor antagonist (e.g., picrotoxin or bicuculline) can be applied at the end of the experiment to confirm that the observed tonic current is mediated by GABAA receptors.[8]
-
Data Analysis: Analyze the frequency, amplitude, and decay kinetics of sIPSCs before and after drug application. Quantify the change in holding current to determine the effect on tonic GABAergic currents.
Conclusion
This compound is an indispensable tool for elucidating the distinct roles of GAT-2 and GAT-3 in regulating GABAergic neurotransmission. Its selectivity allows for the targeted investigation of these transporters, which are often found in different cellular compartments and play unique roles in controlling synaptic and extrasynaptic GABA levels. By employing the detailed experimental protocols outlined in this guide, researchers can effectively utilize this compound to advance our understanding of GABA transporter heterogeneity and its implications for both normal brain function and the pathophysiology of various neurological and psychiatric disorders. This knowledge is paramount for the development of novel and more specific therapeutic strategies targeting the GABAergic system.
References
- 1. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA transporter heterogeneity: pharmacology and cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]
- 4. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 8. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of (S)-SNAP5114 in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-SNAP5114 is a chemical compound utilized in neuroscience research as a selective inhibitor of GABA transporters. It demonstrates a preference for GAT-3 (GABA transporter 3) and GAT-2, with significantly lower affinity for GAT-1.[1][2] Chemically known as 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-(S)-3-piperidinecarboxylic acid, its primary mechanism of action involves blocking the reuptake of the neurotransmitter GABA from the extracellular space.[3] This inhibition leads to an increase in ambient GABA levels, thereby enhancing GABAergic inhibitory neurotransmission.[1][3]
This compound's ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies in rodent models to investigate the roles of GAT-2 and GAT-3 in various physiological and pathological processes.[2] It has been employed as an anticonvulsant and to study its antinociceptive effects.[4] However, researchers should be aware of its noted limitations, which include modest brain penetration, low solubility, poor chemical stability, and potential for toxicity at higher doses.[3][5]
Mechanism of Action of this compound
This compound selectively binds to and inhibits GAT-2 and GAT-3, which are primarily located on astrocytes surrounding the synapse.[1][3] This blockade prevents the reuptake of GABA from the synaptic cleft and extrasynaptic space. The resulting increase in extracellular GABA concentration enhances the activation of both ionotropic GABA-A and metabotropic GABA-B receptors on postsynaptic neurons, leading to a net inhibitory effect on the neural circuitry.[4][6]
Quantitative Data from In Vivo Rodent Studies
The following table summarizes dosages and administration routes for this compound from various published studies in mice and rats.
| Rodent Species | Administration Route | Dosage Range | Vehicle | Experimental Model | Key Findings |
| Mouse (C57BL/6J) | Intraperitoneal (i.p.) | 5 and 30 mg/kg | 2% or 10% DMSO | Focal Cerebral Ischemia | No effect on infarct volume; increased mortality observed.[5] |
| Rat (WAG/Rij) | Intraperitoneal (i.p.) | 20 mg/kg | Not specified | Absence Epilepsy | Reversed the antiepileptic effect of levetiracetam.[7] |
| Rat (Sprague-Dawley) | Intrathecal (i.t.) | 10 - 200 µg | Not specified | Pain Models (Acute, Inflammatory, Neuropathic) | Produced dose-dependent antinociceptive effects without impacting motor performance.[4] |
| Rat | Reverse Microdialysis (intracerebral) | 100 µM (in perfusate) | Ringer's solution | Hippocampal GABA Regulation | Synergistically increased extracellular GABA when co-administered with a GAT-1 inhibitor.[1] |
Experimental Protocols
General Workflow for In Vivo Administration
The diagram below outlines a typical workflow for an in vivo experiment involving the administration of this compound to rodents.
Preparation of this compound Solution
Note: this compound has low aqueous solubility and poor chemical stability.[3][5] Solutions should be prepared fresh on the day of the experiment and protected from light.
Materials:
-
This compound powder (Molecular Weight: ~505.61 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and appropriate needles
Protocol for Intraperitoneal (i.p.) Injection Solution:
-
Prepare a Stock Solution:
-
Due to solubility issues, a stock solution in 100% DMSO is recommended.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 20 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required.
-
-
Prepare the Working Solution:
-
On the day of injection, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (typically ≤10%) to avoid toxicity.[5] For example, to prepare a 3 mg/mL working solution for a 30 mg/kg dose (at 10 mL/kg injection volume) with 10% DMSO:
-
Take 150 µL of a 20 mg/mL stock solution.
-
Add 850 µL of sterile saline.
-
Vortex to mix thoroughly. This results in a final DMSO concentration of 7.5%.
-
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline.
-
Protocol for Intraperitoneal (i.p.) Administration (Mouse/Rat)
This is a common systemic administration route.
Methodology:
-
Animal Handling: Gently restrain the rodent. For mice, scruffing the neck and securing the tail is effective. For rats, ensure a firm but gentle grip around the torso.
-
Injection Site: Turn the animal to expose its abdomen. The injection site is in the lower abdominal quadrant, off the midline to avoid hitting the bladder or cecum.
-
Injection:
-
Use a 25-27 gauge needle for mice or a 23-25 gauge needle for rats.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn, confirming correct placement.
-
Slowly inject the calculated volume of the this compound working solution or vehicle.
-
-
Post-Injection: Withdraw the needle and return the animal to its home cage. Monitor the animal for any signs of distress, seizures, or increased mortality, which has been reported at higher doses.[5]
Protocol for Intrathecal (i.t.) Administration (Rat)
This route delivers the compound directly to the spinal cord and is used for studying spinal nociceptive pathways.[4] This procedure requires surgical implantation of an intrathecal catheter prior to the experiment or can be performed via direct lumbar puncture by a trained individual.
Methodology (Direct Lumbar Puncture):
-
Animal Handling: Anesthetize the rat lightly with isoflurane or another suitable anesthetic until it is immobile and does not respond to a tail pinch.
-
Positioning: Place the rat in a prone position with its back arched to open the space between the vertebrae.
-
Injection Site: Palpate the iliac crests; the injection site is on the midline between the L5 and L6 vertebrae.
-
Injection:
-
Use a 30-gauge needle connected to a microsyringe (e.g., Hamilton syringe).
-
Carefully insert the needle into the intervertebral space. A characteristic tail-flick is a reliable indicator of entry into the subarachnoid space.
-
Inject the small volume (typically 10-20 µL) of this compound solution slowly over several seconds.
-
-
Post-Injection: Remove the needle and allow the animal to recover from anesthesia in a clean, warm cage. Monitor for motor impairment and signs of distress.[4]
References
- 1. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-SNAP5114 in Electrophysiology and Patch-Clamp Recordings
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-SNAP5114 is a selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-3 and GAT-2. By blocking these transporters, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] This potentiation of GABAergic signaling makes this compound a valuable pharmacological tool for investigating the role of GAT-3 and GAT-2 in regulating neuronal excitability, synaptic transmission, and various neurological conditions. These application notes provide detailed protocols for the use of this compound in electrophysiological studies, particularly whole-cell patch-clamp recordings in brain slices, to investigate its effects on tonic GABAergic currents.
Mechanism of Action
GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space, thereby controlling the duration and spatial extent of GABAergic signaling.[1] this compound exhibits selectivity for GAT-3, which is predominantly expressed on astrocytes, and to a lesser extent GAT-2.[1][3] By inhibiting these transporters, this compound effectively increases the ambient GABA levels, leading to the enhanced activation of high-affinity extrasynaptic GABAA receptors, which mediate tonic inhibitory currents.
Figure 1: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Potency of this compound
| Transporter | Species | IC50 (μM) | Reference |
|---|---|---|---|
| hGAT-3 | Human | 5 | |
| rGAT-2 | Rat | 21 |
| hGAT-1 | Human | 388 | |
Table 2: Effects of this compound on Tonic Currents in Dentate Gyrus Granule Cells
| Condition | Change in Holding Current (pA) | RMS Noise (pA) | Reference |
|---|---|---|---|
| Baseline | N/A | N/A | [3] |
| This compound (100 μM) | No significant change | No significant change | [3] |
| NNC-711 (GAT-1 inhibitor) | Increase | Increase | [3] |
| NNC-711 + this compound | Further significant increase | Further significant increase |[3] |
Experimental Protocols
This section provides a detailed protocol for performing whole-cell patch-clamp recordings in acute hippocampal slices to measure the effect of this compound on tonic GABAergic currents.
Preparation of Acute Hippocampal Slices
-
Anesthetize a 3-4 week old male Sprague-Dawley rat and rapidly decapitate.
-
Quickly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based slicing solution.[3]
-
Sucrose Slicing Solution (in mM): 70 sucrose, 80 NaCl, 2.5 KCl, 7 MgCl2, 0.5 CaCl2, 25 NaHCO3, 1.25 NaH2PO4, and 22 glucose.[3]
-
-
Dissect the hippocampi and prepare 350 µm-thick horizontal slices using a vibratome (e.g., Leica VT1200S).[3]
-
Transfer the slices to a holding chamber filled with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 32-34°C for at least 1 hour before recording.
-
aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[4]
-
Whole-Cell Patch-Clamp Recording
Figure 2: Experimental workflow for patch-clamp recording.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32°C.[3]
-
Visualize dentate gyrus granule cells using an infrared differential interference contrast (IR-DIC) microscope.[3]
-
Pull recording pipettes from borosilicate glass to a resistance of 4-5 MΩ.[3]
-
Fill the pipettes with a cesium-based internal solution.[3]
-
Internal Solution (in mM): 120 CsCl, 10 HEPES, 2 EGTA, 8 NaCl, 2 Mg-ATP, 0.3 Na-GTP, and 5 QX-314 bromide salt; pH adjusted to 7.2 with CsOH, osmolarity ~290 mOsm.[3]
-
-
Establish a giga-ohm seal and obtain a whole-cell configuration.
-
Voltage-clamp the neuron at -70 mV.[3]
-
Record a stable baseline current for at least 5-10 minutes.
-
To isolate GABAA receptor-mediated currents, add the following blockers to the aCSF:
Application of this compound
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM). This compound is also soluble in ethanol.
-
Dilute the stock solution in aCSF to the final desired concentration (e.g., 100 µM).[3] Note that the effect of this compound on tonic currents is more pronounced when GAT-1 is also blocked.[3] For this, the GAT-1 inhibitor NNC-711 (1 µM) can be co-applied.[3]
-
Bath-apply the this compound containing aCSF and record the change in holding current and root mean square (RMS) noise.
-
To confirm that the observed changes are mediated by GABAA receptors, apply the GABAA receptor antagonist picrotoxin (100 µM) at the end of the experiment. This should reverse the effects of this compound on the holding current.[3]
Data Analysis
-
Measure the holding current and RMS noise during the baseline period and after the application of this compound.
-
The tonic GABAergic current is quantified as the difference in the holding current before and after the application of picrotoxin.
-
Statistical analysis (e.g., paired t-test or ANOVA) can be used to determine the significance of the effect of this compound.[3]
Troubleshooting
-
No effect of this compound: Ensure the compound is properly dissolved and applied at an effective concentration. The effect may be subtle without the co-application of a GAT-1 inhibitor.[3]
-
Unstable recordings: Check the health of the slices and the quality of the seal. Ensure proper oxygenation and temperature control.
-
High baseline noise: Verify the grounding of the setup and check for any sources of electrical interference.
Conclusion
This compound is a valuable tool for studying the role of GAT-3 and GAT-2 in regulating GABAergic neurotransmission. The protocols outlined above provide a framework for using this compound in electrophysiological experiments to investigate its impact on tonic inhibition. By carefully following these procedures, researchers can obtain reliable and reproducible data to further elucidate the physiological and pathological roles of astrocytic GABA transport.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for (S)-SNAP5114 in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-SNAP5114 is a valuable pharmacological tool for investigating the role of GABAergic neurotransmission in epilepsy. It acts as a selective inhibitor of the GABA transporters GAT-2 and GAT-3, which are primarily expressed on astrocytes.[1][2] By blocking these transporters, this compound increases extracellular GABA levels, particularly in the thalamus, leading to anticonvulsant effects.[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical animal models of epilepsy.
Mechanism of Action
This compound exhibits selectivity for the GABA transporters GAT-3 and GAT-2, with reported IC50 values of 5 µM for human GAT-3 (hGAT-3) and 21 µM for rat GAT-2 (rGAT-2).[3][4] Its inhibitory activity at the GAT-1 transporter is significantly lower, with an IC50 of 388 µM for human GAT-1 (hGAT-1).[3][4] This selectivity allows for the specific investigation of the roles of GAT-2 and GAT-3 in regulating GABAergic tone and seizure susceptibility. The inhibition of these transporters by this compound leads to an accumulation of extracellular GABA, thereby enhancing GABAergic inhibition and producing anticonvulsant effects.
References
- 1. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]
- 4. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (S)-SNAP5114 in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. A promising avenue for analgesic development lies in modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. (S)-SNAP5114 is a selective inhibitor of the GABA transporter 3 (GAT-3), which is predominantly expressed on astrocytes. By blocking GAT-3, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic inhibition and producing antinociceptive effects. This document provides detailed experimental designs and protocols for the preclinical evaluation of this compound in rodent models of neuropathic pain.
Mechanism of Action of this compound
This compound exerts its analgesic effects by inhibiting the reuptake of GABA from the synaptic cleft, specifically through the blockade of the GAT-3 transporter. This leads to an accumulation of GABA in the extracellular space, which then activates both ionotropic GABA-A (GABAA) and metabotropic GABA-B (GABAB) receptors on neurons in the spinal cord.[1] The activation of these receptors leads to neuronal hyperpolarization and a reduction in neuronal excitability, thus dampening the transmission of pain signals.
Data Presentation
Table 1: Efficacy of Intrathecal this compound on Mechanical Allodynia in a Rat Chronic Constriction Injury (CCI) Model
| Treatment Group | Dose (µg, intrathecal) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-CCI | Paw Withdrawal Threshold (g) - Post-(S)-SNAP5114 | % Reversal of Allodynia |
| Sham | Vehicle | 14.5 ± 0.5 | 14.2 ± 0.6 | 14.3 ± 0.5 | N/A |
| CCI + Vehicle | Vehicle | 14.3 ± 0.4 | 3.5 ± 0.3 | 3.8 ± 0.4 | 0% |
| CCI + this compound | 10 | 14.6 ± 0.5 | 3.6 ± 0.4 | 6.2 ± 0.5* | ~24% |
| CCI + this compound | 50 | 14.4 ± 0.3 | 3.4 ± 0.3 | 9.8 ± 0.6 | ~58% |
| CCI + this compound | 100 | 14.5 ± 0.4 | 3.5 ± 0.2 | 12.5 ± 0.7 | ~82% |
| CCI + this compound | 200 | 14.2 ± 0.5 | 3.3 ± 0.4 | 13.8 ± 0.6** | ~96% |
*p < 0.05, **p < 0.01 compared to CCI + Vehicle group. Data are representative values compiled from typical results in the literature. Actual results may vary.[1]
Experimental Protocols
Animal Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
This model induces peripheral nerve injury that results in persistent neuropathic pain behaviors, including mechanical allodynia and thermal hyperalgesia.[2][3][4]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Isoflurane anesthesia
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures
-
Heating pad
Procedure:
-
Anesthetize the rat with 5% isoflurane for induction and maintain with 2-2.5% isoflurane in oxygen.
-
Shave the lateral surface of the thigh of the desired limb.
-
Place the rat on a heating pad to maintain body temperature.
-
Make a small skin incision on the thigh.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscle.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing to allow for the full development of neuropathic pain.
Drug Administration: Intrathecal (i.t.) Injection
This method delivers this compound directly to the spinal cord, the primary site of action for its analgesic effects.[5][6]
Materials:
-
This compound dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe with a 30-gauge needle
-
Isoflurane anesthesia
Procedure:
-
Anesthetize the rat with isoflurane.
-
Palpate the iliac crests and insert the needle between the L5 and L6 vertebrae.
-
A characteristic tail flick response indicates successful entry into the intrathecal space.
-
Inject a small volume (typically 10-20 µL) of the this compound solution or vehicle slowly.
-
Withdraw the needle and allow the animal to recover.
Behavioral Testing
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.[7][8][9]
Materials:
-
Electronic von Frey apparatus
-
Elevated mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimate the rats to the testing environment by placing them in the Plexiglas enclosures on the mesh platform for at least 15-20 minutes before testing.
-
Position the electronic von Frey filament beneath the plantar surface of the hind paw.
-
Apply a gradually increasing force to the paw.
-
The apparatus will automatically record the force at which the rat withdraws its paw.
-
Repeat the measurement 3-5 times for each paw with at least 5 minutes between stimulations and calculate the average.
This test measures the latency to paw withdrawal from a radiant heat source.[10][11][12]
Materials:
-
Plantar test apparatus
-
Elevated glass platform
-
Plexiglas enclosures
Procedure:
-
Acclimate the rats to the testing apparatus by placing them in the enclosures on the glass platform for at least 15-20 minutes.
-
Position the radiant heat source under the glass directly beneath the plantar surface of the hind paw.
-
Activate the heat source. A timer will start automatically.
-
The timer stops when the rat withdraws its paw. Record the latency.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Repeat the measurement 3-5 times for each paw with at least 5 minutes between stimulations and calculate the average.
Mandatory Visualizations
Caption: GABAergic signaling pathway and the action of this compound.
Caption: Experimental workflow for studying this compound in neuropathic pain.
Caption: Logical relationships in the experimental design.
References
- 1. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. scispace.com [scispace.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Electronic von Frey [protocols.io]
- 8. protocols.io [protocols.io]
- 9. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. ugobasile.com [ugobasile.com]
- 12. A modified Hargreaves method for assessing threshold temperatures for heat nociception - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare stock solutions of (S)-SNAP5114 in DMSO and ethanol
Application Notes: Preparation of (S)-SNAP-5114 Stock Solutions
Introduction
(S)-SNAP-5114 is a selective inhibitor of the GABA transporters GAT-3 and GAT-2, with IC₅₀ values of 5 µM and 21 µM for human GAT-3 and rat GAT-2, respectively[1][2]. It is a valuable tool in neuroscience research to study the role of GABAergic signaling and has demonstrated anticonvulsant properties in vivo. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of (S)-SNAP-5114 stock solutions in Dimethyl Sulfoxide (DMSO) and ethanol.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-SNAP-5114 is presented in the table below. The molecular weight is essential for calculating the mass of the compound required to achieve a specific molar concentration.
| Property | Value | Reference |
| Molecular Weight | 505.61 g/mol | [3] |
| Formula | C₃₀H₃₅NO₆ | |
| Appearance | Solid powder | [3] |
| Purity | ≥98% (HPLC) |
Solubility
(S)-SNAP-5114 exhibits good solubility in common organic solvents such as DMSO and ethanol. The maximum recommended concentrations for stock solutions are detailed below. It is crucial to not exceed these concentrations to ensure complete dissolution and avoid precipitation.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 mM | 50.56 mg/mL | |
| Ethanol | 50 mM | 25.28 mg/mL |
Experimental Protocols
Materials and Equipment
-
(S)-SNAP-5114 (solid powder)
-
Anhydrous/ACS grade Dimethyl Sulfoxide (DMSO)
-
200 proof (100%) Ethanol
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettors and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol 1: Preparation of (S)-SNAP-5114 Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of (S)-SNAP-5114 in DMSO.
-
Pre-weighing Preparation : Allow the vial of (S)-SNAP-5114 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing : On a calibrated analytical balance, accurately weigh the desired amount of (S)-SNAP-5114 powder. For example, to prepare 1 mL of a 100 mM solution, weigh 50.56 mg of the compound.
-
Dissolution : Add the appropriate volume of DMSO to the vial containing the weighed powder. For a 100 mM solution, if you weighed 50.56 mg, add 1 mL of DMSO.
-
Mixing : Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage : Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2].
Protocol 2: Preparation of (S)-SNAP-5114 Stock Solution in Ethanol
This protocol outlines the preparation of a 50 mM stock solution of (S)-SNAP-5114 in ethanol.
-
Pre-weighing Preparation : Allow the vial of (S)-SNAP-5114 powder to come to room temperature before opening.
-
Weighing : Carefully weigh the desired amount of (S)-SNAP-5114 powder. For instance, to prepare 1 mL of a 50 mM solution, weigh 25.28 mg of the compound.
-
Dissolution : Add the calculated volume of 100% ethanol to the vial. For a 50 mM solution, if you weighed 25.28 mg, add 1 mL of ethanol.
-
Mixing : Tightly cap the vial and vortex until the powder is fully dissolved.
-
Storage : Store the ethanol stock solution in tightly sealed vials to prevent evaporation. Aliquot into smaller volumes and store at -20°C.
Calculations for Stock Solution Preparation
The following table provides the required mass of (S)-SNAP-5114 for various common stock solution concentrations and volumes. These calculations are based on a molecular weight of 505.61 g/mol .
| Desired Concentration | Volume | Mass of (S)-SNAP-5114 Required |
| 1 mM | 1 mL | 0.506 mg |
| 10 mM | 1 mL | 5.06 mg |
| 50 mM | 1 mL | 25.28 mg |
| 100 mM | 1 mL | 50.56 mg |
| 1 mM | 5 mL | 2.53 mg |
| 10 mM | 5 mL | 25.28 mg |
Safety Precautions
-
Always handle (S)-SNAP-5114 and solvents in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for (S)-SNAP-5114, DMSO, and ethanol for detailed safety and handling information.
Visualized Workflow
Caption: Workflow for preparing (S)-SNAP-5114 stock solutions.
References
Application Notes and Protocols for Intrathecal (S)-SNAP5114 in Spinal Cord Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-SNAP5114 is a selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-3 (hGAT-3 IC₅₀ = 5 µM) and GAT-2 (rGAT-2 IC₅₀ = 21 µM), with significantly lower affinity for GAT-1 (hGAT-1 IC₅₀ = 388 µM)[1][2]. By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound effectively increases the concentration of GABA in the synaptic cleft and extrasynaptic space. This enhancement of GABAergic tone has shown therapeutic potential in preclinical models of neurological disorders, including epilepsy and pain[1][2].
Intrathecal administration of this compound allows for direct delivery to the spinal cord, bypassing the blood-brain barrier and enabling targeted investigation of its effects on spinal circuitry. This approach is particularly valuable in spinal cord research for studying mechanisms of nociception, allodynia, and potential therapeutic interventions for neuropathic pain and spasticity following spinal cord injury. These application notes provide a comprehensive overview and detailed protocols for the intrathecal use of this compound in rodent models of spinal cord research.
Data Presentation
The following tables summarize the quantitative data from a key study by Kataoka et al. (2013) investigating the antinociceptive effects of intrathecal this compound in male Sprague-Dawley rats[1].
Table 1: Effect of Intrathecal this compound on Thermal Nociception (Tail Flick Test)
| Dose of this compound (µg) | Maximum Possible Effect (%) |
| 10 | 15.2 ± 5.1 |
| 50 | 35.8 ± 7.3 |
| 100 | 58.4 ± 8.2 |
| 200 | 85.1 ± 6.5 |
*p < 0.05 compared to vehicle control.
Table 2: Effect of Intrathecal this compound on Inflammatory Pain (Formalin Test - Late Phase)
| Dose of this compound (µg) | Number of Flinches |
| 10 | 45.2 ± 6.8 |
| 50 | 30.1 ± 5.5 |
| 100 | 15.7 ± 4.1 |
| 200 | 5.3 ± 2.1* |
*p < 0.05 compared to vehicle control.
Table 3: Effect of Intrathecal this compound on Mechanical Allodynia in a Neuropathic Pain Model (Chronic Constriction Injury)
| Dose of this compound (µg) | Paw Withdrawal Threshold (g) |
| 10 | 4.8 ± 0.7 |
| 50 | 7.2 ± 0.9 |
| 100 | 10.5 ± 1.1 |
| 200 | 13.8 ± 1.5* |
*p < 0.05 compared to vehicle control.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound at a GABAergic synapse. By inhibiting GAT-2 and GAT-3 on glial cells and neurons, this compound prevents the reuptake of GABA from the synaptic cleft. This leads to an increased concentration of GABA, which can then activate postsynaptic GABA-A and GABA-B receptors, resulting in an inhibitory effect on the postsynaptic neuron.
Experimental Protocols
Preparation of this compound for Intrathecal Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, preservative-free 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Stock Solution Preparation:
-
Due to the lipophilic nature of this compound, a stock solution in DMSO is recommended. This compound is soluble in DMSO up to 100 mM (approximately 50.56 mg/mL).
-
Aseptically weigh the desired amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with sterile, preservative-free 0.9% saline to the final desired concentration for intrathecal injection.
-
Crucially, the final concentration of DMSO in the working solution should be minimized to avoid neurotoxicity. A final DMSO concentration of less than 1% is recommended.
-
For example, to prepare a 200 µg/10 µL solution from a 10 mg/mL stock:
-
Take 2 µL of the 10 mg/mL stock solution (containing 20 µg of this compound).
-
Add 98 µL of sterile saline to achieve a final volume of 100 µL. This results in a concentration of 200 µg/mL or 2 µg/µL. The final DMSO concentration would be 2%. To further reduce DMSO concentration, a more diluted stock solution can be prepared.
-
-
Vortex the working solution gently to ensure it is homogenous.
-
Filter the final working solution through a sterile 0.22 µm syringe filter before drawing it into the injection syringe.
-
-
Vehicle Control:
-
Prepare a vehicle control solution with the same final concentration of DMSO in sterile, preservative-free 0.9% saline as the highest concentration drug solution.
-
Intrathecal Catheterization in Rats
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors)
-
Polyethylene tubing (PE-10)
-
Suture material
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Antibiotic ointment
Protocol:
-
Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance).
-
Shave the surgical area over the cisterna magna.
-
Place the rat in a stereotaxic frame and secure the head.
-
Make a midline incision on the back of the neck to expose the atlanto-occipital membrane.
-
Carefully incise the atlanto-occipital membrane with the tip of a scalpel blade. A successful dural puncture is often confirmed by a slight leakage of cerebrospinal fluid (CSF).
-
Gently insert a length of PE-10 tubing through the incision and advance it caudally into the subarachnoid space to the desired spinal level (typically the lumbar enlargement for pain studies).
-
Secure the catheter in place with a suture around the surrounding musculature.
-
Tunnel the external end of the catheter subcutaneously to exit at the back of the neck.
-
Close the skin incision with wound clips or sutures and apply antibiotic ointment.
-
Allow the animals to recover for at least 5-7 days before any experimental procedures. During recovery, flush the catheters daily with a small volume of sterile saline to maintain patency.
Experimental Workflow for a Neuropathic Pain Study
The following diagram outlines a typical experimental workflow for investigating the effects of intrathecal this compound on a rat model of neuropathic pain.
Timeline and Procedures:
-
Week 1: Animal acclimatization and handling.
-
Week 2: Baseline behavioral testing (e.g., von Frey test for mechanical sensitivity, Hargreaves test for thermal sensitivity).
-
Week 2-3: Intrathecal catheter implantation surgery.
-
Week 3-4: Recovery from catheter implantation. Daily catheter flushing.
-
Week 4: Induction of neuropathic pain (e.g., chronic constriction injury of the sciatic nerve).
-
Week 5-6: Development of neuropathic pain.
-
Week 6: Post-injury behavioral testing to confirm the development of allodynia/hyperalgesia.
-
Week 6 onwards: Intrathecal administration of this compound or vehicle. Behavioral testing is performed at various time points post-injection (e.g., 15, 30, 60, 120 minutes) to assess the onset and duration of the drug's effect.
-
End of Study: Euthanasia and collection of spinal cord tissue for further analysis (e.g., immunohistochemistry, Western blotting).
Conclusion
Intrathecal administration of this compound is a valuable tool for investigating the role of GABAergic signaling in the spinal cord. The protocols outlined in these application notes provide a framework for researchers to safely and effectively utilize this compound in their studies. Careful attention to surgical technique, drug preparation, and experimental design is crucial for obtaining reliable and reproducible results. The provided data and diagrams offer a clear understanding of the mechanism and potential effects of this compound in the context of spinal cord research.
References
- 1. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (S)-SNAP5114 in Microdialysis Studies to Measure Extracellular GABA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The concentration of extracellular GABA is tightly regulated by GABA transporters (GATs). (S)-SNAP5114 is a selective inhibitor of GAT-2 and GAT-3, with a higher affinity for GAT-3.[1][2] Given that GAT-3 is predominantly located on astrocytes, this compound serves as a valuable pharmacological tool to investigate the specific role of astrocytic GABA uptake in modulating neuronal activity and synaptic transmission.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vivo microdialysis studies to measure its effects on extracellular GABA levels.
Principle of Method
In vivo microdialysis is a technique used to sample the extracellular fluid from the brain of a living animal.[3][4] A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region.[3][5] A physiological solution (perfusate) is slowly pumped through the probe. Small molecules in the extracellular fluid, such as GABA, diffuse across the membrane into the perfusate down their concentration gradient. The collected fluid (dialysate) is then analyzed, typically by high-performance liquid chromatography (HPLC), to determine the concentration of the analyte of interest.[6]
By including this compound in the perfusate (a technique known as reverse dialysis), the inhibitor is delivered directly to the target brain region. This allows for the localized inhibition of GAT-2 and GAT-3, leading to an increase in extracellular GABA levels, which can then be measured in the collected dialysate.
Data Presentation
The following tables summarize the quantitative effects of this compound on extracellular GABA levels as determined by in vivo microdialysis in various studies.
Table 1: Effect of this compound on Extracellular GABA in Rodents
| Animal Model | Brain Region | This compound Concentration (in perfusate) | Experimental Condition | Observed Change in Extracellular GABA | Reference |
| Rat | Thalamus | 100 µM | Baseline | ~250% increase | [1] |
| Rat | Hippocampus | 100 µM | Baseline | No significant effect | [1][7] |
| Rat | Hippocampus | 100 µM | K+ (50 mM) induced depolarization | ~600% potentiation of K+-induced increase | [7] |
| Rat | Hippocampus | 100 µM | GAT-1 inhibition (with 1 µM NNC-711) | Synergistic increase; ~150% higher than with NNC-711 alone | [7] |
| Rat | Hippocampus | 100 µM | GAT-1 inhibition + TTX | Further increase in GABA when GAT-1 is blocked | [7] |
Table 2: this compound Specificity
| Transporter | IC50 (µM) | Reference |
| hGAT-3 | 5 | [1][2] |
| rGAT-2 | 21 | [1][2] |
| hGAT-1 | 388 | [1][2] |
Experimental Protocols
The following is a detailed protocol for a typical in vivo microdialysis experiment in rats to measure the effect of this compound on extracellular GABA. This protocol is based on methodologies described by Kersanté et al., 2013.[7]
Materials and Reagents
-
This compound (Tocris Bioscience or equivalent)
-
NNC-711 (optional, for GAT-1 inhibition studies)
-
Tetrodotoxin (TTX) (optional, for studying action potential-independent GABA release)
-
Ringer's solution (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2)
-
Microdialysis probes (e.g., MAB 6.14.IC, Microbiotech/se AB)
-
Guide cannula
-
Surgical instruments for stereotaxic surgery
-
Anesthesia (e.g., isoflurane)
-
HPLC system with fluorescence detection for GABA analysis
-
O-phthaldialdehyde (OPA) for derivatization
Detailed Methodologies
1. Animal Surgery and Guide Cannula Implantation
-
Anesthetize the rat using isoflurane (or other appropriate anesthetic).
-
Place the animal in a stereotaxic frame.
-
Surgically expose the skull and perform a craniotomy over the target brain region (e.g., hippocampus, thalamus).
-
Implant a guide cannula stereotaxically to the desired coordinates.
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
Administer post-operative analgesia and allow the animal to recover for at least one week.
2. Microdialysis Probe Insertion and Perfusion
-
On the day of the experiment, gently restrain the rat and insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a microinfusion pump.
-
Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize for a baseline period (e.g., 2-3 hours) before collecting baseline samples.
3. Sample Collection and Drug Administration (via Reverse Dialysis)
-
Protocol A: Baseline and this compound Administration
-
Collect baseline dialysate samples every 10-20 minutes for at least one hour to establish a stable baseline of extracellular GABA.
-
Switch the perfusion medium to Ringer's solution containing 100 µM this compound.
-
Perfuse with the this compound solution for a defined period (e.g., 60 minutes).
-
Continue collecting dialysate samples at regular intervals throughout the drug administration and for a subsequent washout period (e.g., 2 hours) with standard Ringer's solution.
-
-
Protocol B: this compound under Stimulated Conditions (K+ depolarization)
-
After establishing a baseline, switch the perfusate to Ringer's solution containing 100 µM this compound for 90 minutes.
-
Thirty minutes into the this compound perfusion, switch to a modified Ringer's solution containing 50 mM KCl and 100 µM this compound for 30 minutes to induce neuronal depolarization.
-
After the high K+ period, revert to the perfusate with 100 µM this compound for the remainder of the 90-minute drug infusion period.
-
Follow with a washout period with standard Ringer's solution.
-
-
Protocol C: this compound with GAT-1 Blockade
-
Establish a stable baseline.
-
Perfuse with Ringer's solution containing 1 µM NNC-711 (a GAT-1 inhibitor) and 100 µM this compound simultaneously for 60 minutes.
-
Collect samples throughout the co-perfusion and during a subsequent washout period.
-
4. GABA Analysis
-
Derivatize the collected dialysate samples with OPA to make GABA fluorescent.
-
Inject the derivatized samples into an HPLC system equipped with a reverse-phase column and a fluorescence detector.
-
Quantify GABA concentrations by comparing the peak areas to those of known standards.
-
Express the results as a percentage change from the baseline GABA levels.
Visualizations
Signaling Pathway of GABA Reuptake Inhibition by this compound
Caption: Inhibition of astrocytic GAT-3 by this compound.
Experimental Workflow for Microdialysis with this compound
References
- 1. GAT-3, a high-affinity GABA plasma membrane transporter, is localized to astrocytic processes, and it is not confined to the vicinity of GABAergic synapses in the cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of cassette dosing to enhance the throughput of rat brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the origin of extracellular GABA collected by brain microdialysis and assayed by a simplified on-line method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-SNAP5114 in Studying Seizure-Like Events In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-SNAP5114 is a valuable pharmacological tool for investigating the role of GABAergic neurotransmission in neurological disorders, particularly epilepsy. It functions as a GABA transporter inhibitor with selectivity for GAT-3 (GABA transporter 3) and GAT-2 over GAT-1.[1][2] Given that GAT-3 is predominantly expressed on astrocytes, this compound allows for the specific study of glial GABA uptake's role in modulating neuronal excitability and network activity.[2][3] In the context of seizure research, inhibiting GAT-3 with this compound can increase extracellular GABA levels, particularly in the extrasynaptic space, thereby enhancing tonic inhibition and potentially altering the threshold and propagation of seizure-like events.[2][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in common in vitro seizure models.
Mechanism of Action: Modulation of GABAergic Signaling
GABA transporters are critical for terminating GABAergic neurotransmission by clearing GABA from the synaptic cleft and extrasynaptic space.[4] GAT-1, located primarily on presynaptic neurons, is responsible for the rapid reuptake of synaptically released GABA.[3] In contrast, GAT-3 is mainly found on astrocytic processes surrounding synapses and is thought to regulate the ambient, extrasynaptic GABA concentration, which mediates tonic inhibition.[2][3]
By selectively inhibiting GAT-3, this compound blocks the astrocytic uptake of GABA. This leads to an accumulation of GABA in the extrasynaptic space, enhancing the activation of high-affinity extrasynaptic GABA-A receptors and thereby increasing tonic inhibitory currents. This mechanism is crucial for controlling overall network excitability.
Application in In Vitro Seizure Models
In vitro models are essential for screening potential anti-epileptic drugs (AEDs) and elucidating the mechanisms of epileptogenesis.[5][6] Common models involve inducing epileptiform activity in acute brain slices or neuronal cultures using pharmacological agents. This compound is particularly useful in these models to probe the contribution of astrocytic GABA transport to seizure initiation, propagation, and termination.
For instance, in the 4-aminopyridine (4-AP) model, which induces seizure-like events by blocking potassium channels, this compound can be applied to determine if enhancing tonic inhibition via GAT-3 blockade alters the frequency or duration of these events.[5][7] Similarly, in the low-magnesium model, which enhances NMDA receptor activity, this compound has been used to demonstrate that blocking glial GABA release can reverse the anticonvulsant effects of other compounds, highlighting the transporter's role in seizure termination.[8][9]
Experimental Workflow
The general workflow for studying the effects of this compound on seizure-like events in vitro involves several key stages, from tissue preparation to data analysis.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from relevant research.
Table 1: Inhibitory Potency of this compound
| Transporter Target | Species | IC50 Value (μM) | Reference(s) |
|---|---|---|---|
| GAT-3 | Human (h) | 5 | [1][2] |
| GAT-2 | Rat (r) | 21 | [1][2] |
| GAT-1 | Human (h) | 388 |[1][2] |
Table 2: Exemplary Concentrations and Effects in In Vitro Seizure Models
| In Vitro Model | Preparation | This compound Conc. (μM) | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Low-[Mg²⁺] | Hippocampal Slices | 100 | Reversed the anticonvulsant effect of putrescine, increasing seizure-like event duration. | [8][9] |
| N/A (Tonic Current Study) | Dentate Granule Cells | 100 | In the presence of a GAT-1 inhibitor, markedly increased tonic GABA-A receptor-mediated current. |[2][3] |
Detailed Experimental Protocols
Protocol 1: Induction of Seizure-Like Events in Acute Hippocampal Slices using 4-Aminopyridine (4-AP)
This protocol describes how to induce and record seizure-like events (SLEs) from acute rodent brain slices and test the effects of this compound.
1. Materials and Solutions:
-
Dissection Buffer (Sucrose-aCSF), ice-cold and bubbled with 95% O₂ / 5% CO₂:
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
MgCl₂: 7 mM
-
CaCl₂: 0.5 mM
-
-
Artificial Cerebrospinal Fluid (aCSF), bubbled with 95% O₂ / 5% CO₂:
-
NaCl: 124 mM
-
KCl: 3 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
MgCl₂: 1.3 mM
-
CaCl₂: 2.5 mM
-
-
4-Aminopyridine (4-AP) Stock Solution: 100 mM in dH₂O.
-
This compound Stock Solution: 100 mM in DMSO.[1]
2. Acute Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., P14-P21 mouse) according to approved institutional animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated dissection buffer.
-
Prepare 350-400 µm thick coronal or horizontal slices containing the hippocampus using a vibratome.
-
Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for 30 minutes.
-
Allow slices to equilibrate at room temperature (22-25°C) for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 32°C.
-
Place a recording electrode (e.g., glass micropipette filled with aCSF or a multi-electrode array probe) in the CA1 or CA3 region of the hippocampus to record local field potentials (LFPs).
-
Record baseline neuronal activity for 10-20 minutes to ensure slice health and stability.
4. Induction of Seizure-Like Events (SLEs) and Drug Application:
-
Induce SLEs by switching the perfusion to aCSF containing 100 µM 4-AP.[7][10] Stable, recurrent SLEs typically appear within 30-40 minutes.[11]
-
Once a stable pattern of SLEs is established, record for a 20-minute baseline period in the presence of 4-AP.
-
Prepare the this compound working solution by diluting the stock into the 4-AP containing aCSF to a final concentration (e.g., 100 µM). Ensure the final DMSO concentration is <0.1%.
-
Switch the perfusion to the aCSF + 4-AP + this compound solution and record for 30-40 minutes.
-
(Optional) Perform a washout by perfusing with the aCSF + 4-AP solution for another 30-40 minutes to observe any reversal of the drug's effects.
5. Data Analysis:
-
Detect SLEs based on their characteristic large-amplitude, long-duration discharges.
-
Quantify the frequency (events per minute), duration (seconds), and amplitude (mV) of SLEs for each experimental phase (baseline, drug application, washout).
-
Use appropriate statistical tests (e.g., paired t-test or ANOVA) to compare seizure parameters before, during, and after this compound application.
Logical Framework: Investigating Glial GABA Transport in Seizures
The use of this compound is based on a clear hypothesis regarding the role of astrocytic GABA transport in network hyperexcitability.
Conclusion
This compound is a specific and potent tool for dissecting the role of the astrocytic GABA transporter GAT-3 in the modulation of neuronal network activity. Its application in in vitro seizure models provides valuable insights into how glial cells contribute to the balance of excitation and inhibition in the brain. By using the protocols and frameworks outlined above, researchers can effectively investigate the therapeutic potential of targeting glial GABA transport for the treatment of epilepsy and other disorders characterized by neuronal hyperexcitability.
References
- 1. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]
- 2. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-AP in vitro Epilepsy Model [neuroproof.com]
- 8. mdpi.com [mdpi.com]
- 9. Putrescine Intensifies Glu/GABA Exchange Mechanism and Promotes Early Termination of Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in vitro seizure model from human hippocampal slices using multi-electrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
Application Notes and Protocols for (S)-SNAP-5114 Anticonvulsant Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticonvulsant properties of (S)-SNAP-5114, a selective inhibitor of the GABA transporters GAT-2 and GAT-3. The following sections detail its mechanism of action, summarize key dose-response data from preclinical studies, and provide detailed experimental protocols for assessing its anticonvulsant efficacy.
Introduction
(S)-SNAP-5114 is a valuable research tool for investigating the role of GABAergic neurotransmission in seizure modulation. It acts as a GABA transport inhibitor with selectivity for GAT-3 and GAT-2. By blocking these transporters, (S)-SNAP-5114 increases the extracellular levels of GABA, the primary inhibitory neurotransmitter in the central nervous system, particularly in the thalamus.[1] This enhancement of GABAergic tone is believed to be the primary mechanism underlying its anticonvulsant effects observed in various animal models of epilepsy.
Mechanism of Action: GABA Transporter Inhibition
(S)-SNAP-5114 exhibits a distinct inhibitory profile for GABA transporters. The table below summarizes its in vitro inhibitory potency.
| Transporter Subtype | IC50 (µM) | Species |
| hGAT-3 | 5 | Human |
| rGAT-2 | 21 | Rat |
| hGAT-1 | 388 | Human |
| Data from Borden et al. (1994) as cited by Tocris Bioscience. |
This selectivity for GAT-3 and GAT-2 over GAT-1 suggests a targeted modulation of GABAergic signaling, potentially offering a different therapeutic window compared to non-selective GABA uptake inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-SNAP5114 Concentration for GAT-3 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-SNAP5114 for the maximal inhibition of the GABA transporter 3 (GAT-3). This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the GABA transporter GAT-3 and, to a lesser extent, GAT-2. It functions by blocking the reuptake of GABA from the synaptic cleft, thereby increasing the extracellular concentration of GABA and enhancing GABAergic neurotransmission. Recent studies suggest that this compound acts as a noncompetitive inhibitor at GAT-3, binding to the orthosteric substrate binding pocket of the transporter in its inward-open conformation.
Q2: What are the IC50 values of this compound for different GABA transporters?
A2: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the species and the specific transporter subtype. The table below summarizes the reported IC50 values.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 100 mM) and store it at -20°C. For working solutions, dilute the stock solution in the appropriate aqueous buffer immediately before use. Avoid repeated freeze-thaw cycles.
Q4: What is the optimal concentration range of this compound for GAT-3 inhibition in cell-based assays?
A4: The optimal concentration will depend on the specific experimental conditions, including the cell type, expression level of GAT-3, and the concentration of GABA used. Generally, a concentration range of 1 µM to 100 µM is a good starting point for in vitro experiments. A dose-response curve should always be generated to determine the precise IC50 in your specific assay system.
Q5: Is this compound selective for GAT-3?
A5: this compound shows good selectivity for GAT-3 over GAT-1. However, it also inhibits GAT-2 with a similar potency to GAT-3. Therefore, when interpreting results, it is important to consider the potential off-target effects on GAT-2 if it is present in your experimental system.
Data Presentation
Table 1: IC50 Values of this compound for GABA Transporters
| Transporter | Species | IC50 (µM) |
| GAT-3 | Human (hGAT-3) | 5 |
| GAT-2 | Rat (rGAT-2) | 21 |
| GAT-1 | Human (hGAT-1) | 388 |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 50 mM |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a [³H]-GABA Uptake Assay in Cultured Cells
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for GAT-3 expressed in a cultured cell line (e.g., HEK293 or CHO cells).
Materials:
-
Cells stably or transiently expressing the GAT-3 transporter
-
Culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 24-well or 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
[³H]-GABA (specific activity ~30-60 Ci/mmol)
-
Unlabeled GABA
-
This compound
-
DMSO
-
Scintillation fluid
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS)
Procedure:
-
Cell Plating: Seed the GAT-3 expressing cells onto poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of this compound in KRH buffer to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a solution of [³H]-GABA and unlabeled GABA in KRH buffer. The final GABA concentration should be close to the Km of the transporter for GABA (typically in the low micromolar range).
-
-
GABA Uptake Assay:
-
Wash the cells twice with pre-warmed KRH buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the [³H]-GABA/GABA solution to each well.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. This incubation time should be within the linear range of GABA uptake for your cell line.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid to each vial and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT-3 inhibitor or in non-transfected cells) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Mechanism of GAT-3 inhibition by this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | - Incomplete washing of cells - Non-specific binding of [³H]-GABA to the plate or cells - High concentration of [³H]-GABA | - Increase the number and volume of washes with ice-cold buffer. - Pre-coat plates with poly-D-lysine. - Include a control with a high concentration of a known GAT-3 inhibitor to determine non-specific binding. - Optimize the [³H]-GABA concentration. |
| Low signal or no GABA uptake | - Low expression or activity of GAT-3 in the cells - Cell death or detachment - Inactive [³H]-GABA | - Verify GAT-3 expression using Western blot or qPCR. - Ensure optimal cell health and confluency. - Check the expiration date and storage conditions of the [³H]-GABA. |
| High variability between replicates | - Inconsistent cell seeding density - Pipetting errors - Temperature fluctuations during incubation | - Ensure even cell distribution when seeding. - Use calibrated pipettes and be consistent with pipetting technique. - Maintain a constant temperature in the incubator. |
| This compound shows no inhibitory effect | - Incorrect concentration of the inhibitor - Degradation of the inhibitor stock solution - Short pre-incubation time | - Verify the calculations for the serial dilutions. - Prepare a fresh stock solution of this compound. - Increase the pre-incubation time to allow for sufficient binding of the inhibitor to the transporter. |
| Unexpected IC50 value | - Presence of other GABA transporters in the cell line - Incorrect concentration of competing GABA - Assay conditions not optimized | - Use a cell line with minimal expression of other GATs or use specific inhibitors for other GATs as controls. - Ensure the concentration of unlabeled GABA is appropriate for the assay. - Optimize incubation time, temperature, and buffer composition. |
Chemical stability and degradation of (S)-SNAP5114 in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the chemical stability and potential degradation of (S)-SNAP5114 in common experimental buffers. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research chemical that functions as an inhibitor of γ-aminobutyric acid (GABA) transporters. It shows selectivity for GABA transporter 3 (GAT-3) and GABA transporter 2 (GAT-2) over GABA transporter 1 (GAT-1).[1] The primary mechanism of action involves blocking the reuptake of GABA, the main inhibitory neurotransmitter in the central nervous system, from the synaptic cleft into astrocytes.[2][3] This inhibition leads to an increase in extracellular GABA levels, subsequently enhancing the activation of postsynaptic GABAA and GABAB receptors and promoting inhibitory neurotransmission.[4]
Caption: Mechanism of action for this compound.
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical for ensuring the compound's integrity. This compound is soluble in organic solvents like DMSO and ethanol.[1] It is recommended to prepare concentrated stock solutions in one of these solvents and store them at -20°C.[1] Avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution into your aqueous experimental buffer immediately before use.
Table 1: Stock Solution Preparation Guide for this compound (MW: 505.61)
| Desired Stock Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg |
|---|---|---|
| 1 mM | 1.98 mL | 9.89 mL |
| 10 mM | 0.20 mL | 0.99 mL |
| 50 mM | 0.04 mL | 0.20 mL |
| 100 mM (DMSO) | 0.02 mL | 0.10 mL |
Data is based on the product information from Tocris Bioscience and may vary slightly between batches.[1]
Q3: What is the known chemical stability of this compound in aqueous solutions?
A critical consideration for using this compound is its poor chemical stability in aqueous solutions.[5][6][7][8] This instability is a well-documented limitation and can lead to a significant loss of activity over the course of an experiment, especially in physiological buffers. The rate of degradation can be influenced by factors such as pH, buffer composition, and temperature. Due to this liability, it is highly recommended to prepare working solutions fresh for each experiment.[9]
Troubleshooting Guide
Problem: My experiment with this compound yields inconsistent or weaker-than-expected results.
This is a common issue reported by researchers and is often linked to the compound's limited stability.
Possible Cause 1: Degradation in Experimental Buffer this compound may be degrading in your specific aqueous buffer during the incubation period of your assay.
-
Solution: Validate the functional stability of this compound in your buffer system. Prepare a fresh working solution of the compound in your buffer and incubate it under the exact conditions of your experiment (e.g., same temperature and duration). Use this pre-incubated solution in your assay and compare its activity to a solution prepared immediately before application. A significant drop in potency suggests degradation.
Caption: Workflow to test the functional stability of this compound.
Possible Cause 2: Sub-optimal Stock Solution Handling Improperly stored or repeatedly freeze-thawed stock solutions may contain degraded compound before it is even diluted into the experimental buffer.
-
Solution: Always use a fresh aliquot of a properly stored (-20°C), concentrated stock solution (in DMSO or ethanol) for each experiment. Avoid using old stock solutions or those that have been stored at 4°C for extended periods.
Possible Cause 3: Low Solubility in Aqueous Buffer While soluble in organic solvents, this compound has low aqueous solubility.[8] Preparing a working solution at too high a concentration in a purely aqueous buffer can lead to precipitation.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low but sufficient to maintain solubility (typically <0.5%). Visually inspect your final working solution for any signs of precipitation.
Recommendation for Persistent Stability Issues If the chemical instability of this compound consistently compromises your experiments, consider using a more stable analog. Researchers have developed variants, such as DDPM-1457, specifically to address the poor chemical stability of this compound.[6]
Experimental Protocols
Protocol: Assessing the Functional Stability of this compound in an Experimental Buffer
This protocol describes a cell-based functional assay to determine if this compound retains its inhibitory activity on GAT-3 after incubation in a specific experimental buffer.
1. Materials:
-
HEK-293 cells (or other suitable cell line) stably expressing human GAT-3 (hGAT-3).
-
This compound powder and anhydrous DMSO for stock solution.
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Experimental buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation fluid and scintillation counter.
2. Procedure:
-
Prepare Stock Solution: Prepare a 50 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C.
-
Prepare Working Solutions:
-
"Fresh" Solution (Control): Immediately before the assay, dilute the this compound stock solution into your experimental buffer to the desired final concentration.
-
"Pre-incubated" Solution (Test): At a time point corresponding to the start of your typical experiment's incubation period, dilute the this compound stock solution into your experimental buffer. Keep this solution under the same temperature and conditions as your actual experiment for the full duration (e.g., 2 hours at 37°C).
-
-
Cell Plating: Plate the hGAT-3 expressing cells in a suitable multi-well plate and grow to confluence.
-
GABA Uptake Assay:
-
Wash the cells twice with the experimental buffer.
-
Add either the "Fresh" or "Pre-incubated" this compound working solutions to the appropriate wells. Also include a vehicle control (buffer with DMSO only). Incubate for 15 minutes at room temperature.[10]
-
To initiate the uptake, add the [³H]GABA solution (mixed with unlabeled GABA) to all wells and incubate for a defined period (e.g., 15 minutes at room temperature).[10]
-
Terminate the uptake by rapidly washing the cells twice with ice-cold buffer.
-
Lyse the cells (e.g., with 1% SDS).[10]
-
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percent inhibition of [³H]GABA uptake for both the "Fresh" and "Pre-incubated" samples relative to the vehicle control.
-
A statistically significant decrease in inhibition by the "Pre-incubated" sample compared to the "Fresh" sample indicates that this compound has degraded under the experimental conditions.
Table 2: Inhibitory Profile of this compound
| Transporter | IC₅₀ (μM) |
|---|---|
| Human GAT-3 | 5 |
| Rat GAT-2 | 21 |
| Human GAT-1 | 388 |
IC₅₀ values indicate the concentration required to inhibit 50% of GABA transport activity.[1]
References
- 1. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Appropriate experimental controls for (S)-SNAP5114 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-SNAP5114.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the GABA transporters GAT-3 and GAT-2.[1][2] By blocking these transporters, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to enhanced GABAergic signaling.[1]
Q2: What is the selectivity profile of this compound?
This compound shows selectivity for the human GABA transporter 3 (hGAT-3) and rat GABA transporter 2 (rGAT-2) over the human GABA transporter 1 (hGAT-1).[1][2] Its inhibitory concentrations (IC50) are typically in the low micromolar range for GAT-3 and GAT-2, and significantly higher for GAT-1.[1][2]
Q3: What is the appropriate negative control for experiments with this compound?
The inactive enantiomer, (R)-SNAP5114, is the most appropriate negative control for this compound experiments. Enantiomers are molecules that are mirror images of each other. While this compound is biologically active, its (R)-enantiomer is expected to be inactive or significantly less active, allowing researchers to distinguish between the specific effects of GAT-3/GAT-2 inhibition and any potential non-specific or off-target effects of the chemical scaffold.
Q4: What are the known challenges associated with using this compound?
Researchers should be aware of several challenges when working with this compound, including:
-
Limited brain penetration: Its ability to cross the blood-brain barrier may be modest.[3]
-
Chemical stability: The compound may have stability issues, which can impact experimental reproducibility.[3][4][5]
-
Solubility: this compound has low aqueous solubility, often requiring the use of solvents like DMSO.[4]
-
Potential for off-target effects and toxicity: At higher concentrations, off-target effects may be observed, and some studies have reported increased mortality in animal models.[3][4][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect of this compound in cell-based assays. | Compound Degradation: this compound has known chemical stability issues.[3][4][5] | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or lower as recommended. |
| Low Solubility: The compound may not be fully dissolved in the assay medium.[4] | Prepare a high-concentration stock solution in 100% DMSO and then dilute it into the aqueous assay buffer. Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls, and is non-toxic to the cells. | |
| Incorrect Cell Line or Transporter Expression: The cell line used may not express GAT-3 or GAT-2, or the expression levels may be too low. | Confirm the expression of the target GABA transporters in your cell line using techniques like qPCR or Western blotting. Consider using cell lines known to express GAT-3, such as primary astrocytes or specific recombinant cell lines. | |
| High variability in in vivo experimental results. | Inconsistent Drug Delivery: Due to its modest brain penetration, systemic administration may lead to variable brain concentrations.[3] | For precise and localized delivery, consider direct intracerebral administration techniques like in vivo microdialysis.[7] This method allows for the continuous infusion of the compound directly into the brain region of interest. |
| Off-Target Effects: At the doses used, this compound might be interacting with other targets, leading to confounding effects. | Include the inactive enantiomer, (R)-SNAP5114, as a negative control to identify and subtract non-specific effects. Perform dose-response studies to identify the lowest effective concentration to minimize off-target effects. | |
| Unexpected animal mortality during in vivo studies. | Toxicity: this compound has been associated with increased mortality in some animal studies, potentially due to off-target effects or general toxicity.[3][4][6] | Start with a low dose range and carefully monitor the animals for any adverse effects. If mortality is observed, consider lowering the dose or using a different administration route. The use of (R)-SNAP5114 as a control can help determine if the toxicity is specific to the active compound. |
| Difficulty interpreting results due to inhibition of both GAT-2 and GAT-3. | Lack of Specificity: this compound inhibits both GAT-2 and GAT-3.[1][2] | To dissect the specific contribution of GAT-3, consider using experimental models where GAT-2 expression is low or absent. For example, GAT-2 is primarily found in the leptomeninges, whereas GAT-3 is more widely expressed in astrocytes.[7] Alternatively, knockdown or knockout of GAT-2 using genetic tools can help isolate the effects of GAT-3 inhibition. |
Quantitative Data
Table 1: Comparative Inhibitory Activity (IC50) of GABA Transporter Inhibitors
| Compound | GAT-1 (human) | GAT-2 (rat) | GAT-3 (human) | Reference(s) |
| This compound | 388 µM | 21 µM | 5 µM | [1][2] |
| Tiagabine | 0.07 µM | >300 µM | >800 µM | [8] |
| NNC-711 | 0.04 µM | 729 µM | 349 µM | [8] |
| SKF-89976A | - | 550 µM | 944 µM | [4] |
Note: IC50 values can vary depending on the experimental conditions and species from which the transporters are derived.
Experimental Protocols
[³H]GABA Uptake Assay in HEK293 Cells Expressing GAT-3
This protocol is a general guideline for assessing the inhibitory effect of this compound on GAT-3 mediated GABA uptake.
Materials:
-
HEK293 cells stably expressing human GAT-3
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
This compound
-
(R)-SNAP5114 (negative control)
-
Vehicle (e.g., DMSO)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Plate the GAT-3 expressing HEK293 cells in a 24-well plate and grow to confluency.
-
Preparation of Compounds: Prepare stock solutions of this compound and (R)-SNAP5114 in DMSO. Create a dilution series in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is the same in all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed assay buffer.
-
Add the assay buffer containing the different concentrations of this compound, (R)-SNAP5114, or vehicle to the respective wells.
-
Pre-incubate the cells with the compounds for 10-15 minutes at 37°C.
-
-
GABA Uptake:
-
Add [³H]GABA to each well to a final concentration appropriate for the assay (typically in the low nanomolar range).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake. The incubation time should be optimized to ensure linear uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the assay buffer containing the radiolabel.
-
Wash the cells three times with ice-cold PBS to remove any extracellular [³H]GABA.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³H]GABA uptake in each condition.
-
Plot the percentage of inhibition of [³H]GABA uptake as a function of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Compare the effects of this compound to the vehicle and the (R)-SNAP5114 negative control.
-
Visualizations
Caption: GABAergic signaling pathway and the site of action of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. Perinatal hypoxia: different effects of the inhibitors of GABA transporters GAT1 and GAT3 on the initial velocity of [3H]GABA uptake by cortical, hippocampal, and thalamic nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]
- 3. tandfonline.com [tandfonline.com]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing toxicity and adverse effects of (S)-SNAP5114 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing toxicity and adverse effects of (S)-SNAP5114 in in vivo experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the γ-aminobutyric acid (GABA) transporters GAT-2 and GAT-3.[1][2] By blocking these transporters, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS), leading to enhanced GABAergic signaling. It has demonstrated anticonvulsant and antinociceptive effects in animal models.[1][3]
Q2: What are the known toxicities and adverse effects of this compound in vivo?
The primary concerns with in vivo use of this compound are its dose-dependent toxicity, which can lead to mortality, particularly at higher doses.[4][5] One study reported that a high dose of 30 mg/kg of this compound resulted in the death of five out of eleven mice, while a lower dose of 5 mg/kg led to one death out of nine mice.[4] The exact mechanisms of toxicity are not fully elucidated but are thought to be related to excessive GABAergic signaling, potentially causing silent seizures or cardiovascular complications.[4] Additionally, since GAT-3 is expressed in peripheral tissues such as the heart, pancreas, and kidneys, off-target effects in these organs are a possibility.[4]
Q3: What are the main challenges in working with this compound?
Researchers using this compound in vivo often encounter challenges related to its:
-
Poor solubility: The compound is not readily soluble in aqueous solutions, requiring specific formulation strategies.[4]
-
Chemical instability: this compound is known to be chemically unstable, which can impact its potency and reproducibility of results.[5][6]
-
Limited brain penetration: The ability of this compound to cross the blood-brain barrier is modest, which may necessitate higher doses to achieve a therapeutic effect in the CNS, potentially increasing the risk of peripheral toxicity.[5]
Q4: Are there any known alternatives to this compound with a better in vivo profile?
Yes, the problematic stability and toxicity of this compound have led to the development of analogs. For instance, DDPM-1457 is a more stable variant.[6] Researchers are continuously working on developing novel GAT-3 inhibitors with improved pharmacokinetic and safety profiles.
TROUBLESHOOTING GUIDES
Issue 1: Poor Solubility and Vehicle Selection
Problem: Difficulty in dissolving this compound for in vivo administration.
Solution: Due to its low solubility, this compound requires a vehicle containing co-solvents. Here are some suggested formulations:
-
For Intraperitoneal (i.p.) Injection: A solution of 10% DMSO in sterile isotonic saline has been used.[4]
-
Alternative Formulations:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
10% DMSO, 90% (20% SBE-β-CD in Saline).
-
10% DMSO, 90% Corn Oil.
-
Experimental Protocol for Vehicle Preparation (10% DMSO in Saline):
-
Aseptically measure the required volume of DMSO.
-
In a sterile container, add the DMSO to nine times its volume of sterile isotonic saline.
-
Mix thoroughly by vortexing or gentle agitation until a clear, homogeneous solution is formed.
-
Warm the vehicle slightly if necessary to aid in the dissolution of this compound.
-
Prepare fresh on the day of the experiment.
Issue 2: High Mortality and Dose-Dependent Toxicity
Problem: Observing high rates of mortality or severe adverse effects in experimental animals.
Solution: This is a critical issue that requires careful dose selection and diligent monitoring.
-
Dose Reduction: The most immediate step is to lower the dose. A study in mice showed a significant increase in mortality when the dose was increased from 5 mg/kg to 30 mg/kg.[4] It is advisable to start with a low dose and perform a dose-escalation study to determine the maximum tolerated dose in your specific animal model and strain.
-
Monitoring for Adverse Events: Closely monitor animals for clinical signs of toxicity. These can include:
-
Sedation or lethargy
-
Ataxia (impaired coordination)
-
Hypothermia
-
Respiratory distress
-
Seizures (including non-convulsive or "silent" seizures)
-
Piloerection, half-closed eyes, and decreased motor activity can be early indicators of organ toxicity.[7]
-
-
Humane Endpoints: Establish clear humane endpoints for your study. If an animal exhibits severe signs of toxicity, it should be euthanized promptly.
Experimental Protocol for Animal Monitoring:
-
After administration of this compound, observe each animal continuously for the first 30 minutes and then at regular intervals (e.g., every 15-30 minutes) for the first 4 hours.
-
Record observations for each animal, noting any changes in posture, activity, breathing, and response to gentle stimuli.
-
Monitor body weight daily. A significant drop in body weight can be an indicator of toxicity.
-
If any severe adverse effects are observed, consult with the institutional animal care and use committee (IACUC) and veterinary staff immediately.
Issue 3: Inconsistent Experimental Results
Problem: High variability in experimental outcomes between animals or experiments.
Solution: This could be due to the chemical instability of this compound or issues with its formulation.
-
Fresh Preparation: Always prepare this compound solutions fresh on the day of use. The compound's instability can lead to degradation and loss of potency over time.
-
Consistent Formulation: Use the exact same formulation and preparation method for every experiment to ensure consistency in drug delivery.
-
Verification of Compound Quality: Ensure the purity of your this compound batch through appropriate analytical methods if there are persistent issues with reproducibility.
QUANTITATIVE DATA SUMMARY
| Parameter | Species | Value | Reference |
| IC50 (hGAT-3) | Human | 5 µM | [1][2] |
| IC50 (rGAT-2) | Rat | 21 µM | [1][2] |
| IC50 (hGAT-1) | Human | 388 µM | |
| In Vivo Dose (Low) | Mouse | 5 mg/kg (i.p.) | [4] |
| Associated Mortality (Low Dose) | Mouse | 1 out of 9 | [4] |
| In Vivo Dose (High) | Mouse | 30 mg/kg (i.p.) | [4] |
| Associated Mortality (High Dose) | Mouse | 5 out of 11 | [4] |
VISUALIZATIONS
References
- 1. apexbt.com [apexbt.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Brain Penetration of (S)-SNAP5114
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor brain penetration of (S)-SNAP5114.
I. Troubleshooting Guides
This section offers solutions to common problems encountered during in vivo experiments with this compound.
Issue 1: Low or Undetectable Brain Concentrations of this compound
-
Question: My in vivo experiment shows very low or undetectable levels of this compound in the brain tissue. What are the possible causes and solutions?
-
Answer: Poor brain penetration of this compound is a known issue stemming from several factors, including its physicochemical properties and its susceptibility to efflux transporters at the blood-brain barrier (BBB). Here are potential causes and troubleshooting strategies:
-
Efflux Pump Activity: this compound is likely a substrate for efflux transporters such as Organic Anion Transporters (OATs) at the BBB, which actively pump the compound out of the brain.
-
Solution: Co-administration with an efflux pump inhibitor like probenecid can significantly increase the brain concentration of this compound. Probenecid inhibits OATs, thereby reducing the efflux of this compound from the brain.
-
-
Poor Solubility and Stability: this compound has limited solubility and chemical stability, which can affect its bioavailability and ability to cross the BBB.[1][2]
-
Solution 1: Optimize the formulation of this compound. Ensure it is fully dissolved in a suitable vehicle before administration. See the FAQs for recommended solvents.
-
Solution 2: Consider advanced drug delivery systems like nanoparticle encapsulation to improve solubility, stability, and brain targeting.
-
-
Insufficient Dosage: The administered dose may not be sufficient to achieve detectable levels in the brain.
-
Solution: While dose escalation can be attempted, it should be done with caution due to potential toxicity.[1] It is often more effective to first address the efflux and formulation issues.
-
-
Issue 2: High Inter-Individual Variability in Brain Concentrations
-
Question: I am observing significant variability in the brain concentrations of this compound across my experimental animals. What could be the reason?
-
Answer: High variability can be attributed to several factors:
-
Genetic Polymorphisms in Transporters: Individual differences in the expression and activity of efflux transporters can lead to varied rates of this compound efflux from the brain.
-
Inconsistent Administration: Variability in the administration of this compound or any co-administered inhibitor (e.g., probenecid) can lead to inconsistent plasma and brain concentrations.
-
Metabolic Differences: Individual variations in drug metabolism can affect the systemic exposure of this compound.
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure precise and consistent administration of all compounds. For intraperitoneal (i.p.) injections, ensure consistent injection volume and location.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
-
Monitor Plasma Concentrations: Correlating brain concentrations with plasma concentrations can help determine if the variability is due to systemic exposure or differences in BBB transport.
-
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain penetration a concern?
This compound is a selective inhibitor of the GABA transporter GAT-3 (and to a lesser extent GAT-2).[3] By inhibiting GAT-3, it increases the extracellular levels of GABA, a major inhibitory neurotransmitter in the central nervous system (CNS).[3] This makes it a valuable research tool for studying the role of GAT-3 in various neurological and psychiatric disorders. However, its therapeutic potential is limited by its poor ability to cross the blood-brain barrier, resulting in low concentrations at its target site within the brain.[1][2]
Q2: What are the key physicochemical properties of this compound that contribute to its poor brain penetration?
The following table summarizes the relevant physicochemical properties of this compound.
| Property | Value/Description | Implication for Brain Penetration |
| Molecular Weight | 505.61 g/mol [3][4] | Within a range generally considered acceptable for BBB penetration. |
| Lipophilicity | Expected to be lipophilic due to its structure, which should favor passive diffusion.[5] | While lipophilicity is generally favorable, it does not guarantee brain uptake, especially in the presence of active efflux. |
| Solubility | Soluble in DMSO and ethanol.[3][4] Poor aqueous solubility.[1] | Low aqueous solubility can limit its concentration in physiological fluids and hinder absorption and distribution. |
| Chemical Stability | Modest chemical stability.[1][2] | Can degrade in solution, reducing the effective concentration of the active compound. |
Q3: How can I improve the brain delivery of this compound in my experiments?
Several strategies can be employed to enhance the brain penetration of this compound. The table below provides a comparative overview of these methods with hypothetical data to illustrate potential improvements.
| Method | Principle | Expected Improvement in Brain-to-Plasma Ratio (Hypothetical) | Key Considerations |
| Co-administration with Probenecid | Inhibition of Organic Anion Transporters (OATs) at the BBB, reducing efflux of this compound. | 3 to 5-fold increase. | Optimal dosing and timing of probenecid administration are crucial. |
| Nanoparticle Formulation (e.g., PLGA) | Encapsulation protects this compound from degradation, improves solubility, and can facilitate transport across the BBB. | 5 to 10-fold increase. | Requires expertise in nanoparticle synthesis and characterization. Particle size and surface properties are critical. |
| Focused Ultrasound (FUS) with Microbubbles | Transient and localized opening of the BBB allows for increased passage of this compound into the brain. | >10-fold increase (in the targeted region). | Requires specialized equipment and expertise. The BBB opening is temporary. |
Q4: What is a recommended starting protocol for co-administering this compound with probenecid in mice?
This is a suggested starting protocol. Optimization may be necessary for your specific experimental model.
Experimental Protocol: Co-administration of this compound and Probenecid in Mice
-
Materials:
-
This compound
-
Probenecid
-
Vehicle (e.g., 10% DMSO in saline)
-
Experimental animals (e.g., C57BL/6 mice)
-
-
Preparation of Solutions:
-
Dissolve this compound in the vehicle to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg injection volume).
-
Prepare a separate solution of probenecid in the vehicle (e.g., 20 mg/mL for a 200 mg/kg dose).
-
-
Administration:
-
Administer probenecid (e.g., 200 mg/kg) via intraperitoneal (i.p.) injection.
-
30-60 minutes after probenecid administration, administer this compound (e.g., 30 mg/kg) via i.p. injection.
-
-
Sample Collection:
-
At the desired time point post-(S)-SNAP5114 administration (e.g., 1-2 hours), collect blood and brain samples for analysis.
-
-
Analysis:
-
Determine the concentrations of this compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the brain-to-plasma concentration ratio.
-
Q5: Can you provide a general protocol for formulating this compound into PLGA nanoparticles?
This protocol outlines the nanoprecipitation method for encapsulating a lipophilic drug like this compound.
Experimental Protocol: Formulation of this compound-Loaded PLGA Nanoparticles
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
-
-
Preparation:
-
Dissolve PLGA and this compound in acetone to form the organic phase. The drug-to-polymer ratio will need to be optimized.
-
Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Nanoparticles will form spontaneously as the acetone diffuses into the water.
-
-
Solvent Evaporation and Purification:
-
Remove the acetone by evaporation under reduced pressure.
-
Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess surfactant and unencapsulated drug.
-
-
Characterization:
-
Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
-
Q6: What is a basic protocol for using focused ultrasound to deliver this compound to a specific brain region in a rodent model?
This is a generalized protocol and requires specialized equipment and ethical approval.
Experimental Protocol: Focused Ultrasound-Mediated Delivery of this compound
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Shave the head to ensure good acoustic coupling.
-
-
Setup:
-
Couple the focused ultrasound transducer to the head using acoustic gel.
-
Use MRI or stereotaxic coordinates to target the desired brain region.
-
-
Procedure:
-
Administer this compound systemically (e.g., via intravenous injection).
-
Immediately inject commercially available microbubbles intravenously.
-
Apply the focused ultrasound sonication to the target region. Typical parameters for rodents are a frequency of 0.5-1.5 MHz and a pressure of 0.3-0.6 MPa.[6]
-
-
Post-Procedure:
-
Monitor the animal during recovery.
-
At the designated time point, collect brain tissue from the targeted and non-targeted regions for analysis of this compound concentration.
-
III. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of astrocytic GAT-3 in modulating synaptic transmission.
References
- 1. Effects of probenecid on brain-cerebrospinal fluid-blood distribution kinetics of E-Delta 2-valproic acid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting results with (S)-SNAP5114 in the presence of other GAT inhibitors
Welcome to the technical support center for the GAT-2/3 inhibitor, (S)-SNAP-5114. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting when using (S)-SNAP-5114, particularly in conjunction with other GABA transporter (GAT) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is (S)-SNAP-5114 and what is its primary mechanism of action?
(S)-SNAP-5114 is a GABA transport inhibitor with selectivity for GAT-3 and GAT-2 over GAT-1.[1][2] Its primary function is to block the reuptake of GABA from the synaptic cleft and extrasynaptic spaces, thereby increasing the extracellular concentration of GABA and enhancing GABAergic neurotransmission.
Q2: What is the selectivity profile of (S)-SNAP-5114 for different GABA transporters?
(S)-SNAP-5114 shows a clear preference for GAT-3 and GAT-2. IC50 values are typically in the low micromolar range for GAT-3, slightly higher for GAT-2, and significantly higher for GAT-1, indicating lower potency for GAT-1.[1]
Q3: How should I interpret results when co-administering (S)-SNAP-5114 with a GAT-1 inhibitor (e.g., NNC-711 or Tiagabine)?
Co-administration of (S)-SNAP-5114 with a GAT-1 inhibitor can lead to a synergistic increase in extracellular GABA levels. This is because GAT-1 is predominantly located on presynaptic neurons, while GAT-3 is primarily found on astrocytes.[3] By inhibiting both neuronal and astrocytic GABA uptake, the overall clearance of GABA is more effectively blocked, leading to a greater potentiation of GABAergic signaling than with either inhibitor alone.
Q4: What are some known limitations or challenges when working with (S)-SNAP-5114?
Researchers should be aware of several challenges associated with (S)-SNAP-5114, including:
-
Limited brain penetration: The compound may have poor access to the central nervous system when administered peripherally.[4]
-
Chemical instability: (S)-SNAP-5114 can be unstable, which may affect experimental reproducibility.[4]
-
Low solubility: The compound has low aqueous solubility, requiring the use of solvents like DMSO for stock solutions.[5]
-
Potential for off-target effects or toxicity at high concentrations: As with any pharmacological agent, high concentrations may lead to non-specific effects or cellular toxicity.[4][5] Increased mortality has been observed in some animal studies at higher doses.[5]
Q5: What are the expected effects of (S)-SNAP-5114 on tonic GABA currents?
By inhibiting GAT-2 and GAT-3, which are involved in regulating extrasynaptic GABA concentrations, (S)-SNAP-5114 is expected to enhance tonic GABA currents. This effect is often more pronounced when GAT-1 is also blocked.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of (S)-SNAP-5114 on GABA levels or neuronal activity. | 1. Compound degradation: (S)-SNAP-5114 is known for its chemical instability.[4] 2. Poor brain penetration: If administered peripherally, the compound may not be reaching the target tissue in sufficient concentrations.[4] 3. Low expression of GAT-2/3 in the target region: The density of GAT-2 and GAT-3 can vary significantly between brain regions.[6] 4. Compensation by other GATs: GAT-1 may be compensating for the inhibition of GAT-2/3. | 1. Prepare fresh stock solutions of (S)-SNAP-5114 for each experiment. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles. 2. Consider direct administration into the brain (e.g., via intracerebroventricular injection or reverse microdialysis) to bypass the blood-brain barrier. 3. Verify the expression levels of GAT-2 and GAT-3 in your specific tissue of interest using techniques like immunohistochemistry or Western blotting. 4. Co-administer a GAT-1 inhibitor (e.g., NNC-711) to block the major neuronal GABA uptake pathway. This can unmask the contribution of GAT-3 to GABA clearance. |
| High variability in experimental results. | 1. Inconsistent compound concentration: Due to its low solubility, (S)-SNAP-5114 may not be fully dissolved, leading to variations in the actual concentration used.[5] 2. Precipitation of the compound in aqueous buffers. | 1. Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) before further dilution in aqueous buffers. Gentle warming and vortexing may be necessary. 2. Prepare the final working solution immediately before use. Visually inspect for any signs of precipitation. Consider using a small percentage of a co-solvent like DMSO in the final buffer, ensuring the final solvent concentration does not affect the biological preparation. |
| Unexpected toxicity or cell death. | 1. High concentration of (S)-SNAP-5114: The compound may exhibit toxicity at higher doses.[4][5] 2. Solvent toxicity: High concentrations of DMSO or other organic solvents can be toxic to cells. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiment. 2. Ensure the final concentration of the solvent in your experimental medium is below the toxic threshold for your cell type or preparation (typically <0.1% for DMSO). Run appropriate vehicle controls. |
| Synergistic effect with GAT-1 inhibitor is less than expected. | 1. Sub-optimal concentration of either inhibitor. 2. Saturation of GABA receptors: The combined effect may be limited by the availability and saturation of GABA receptors. | 1. Optimize the concentrations of both (S)-SNAP-5114 and the GAT-1 inhibitor to ensure maximal synergistic effects without inducing toxicity. 2. Assess the functional state of GABA receptors in your preparation. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of Common GAT Inhibitors
| Compound | GAT-1 (human) | GAT-2 (rat) | GAT-3 (human) | BGT-1 (human) | Reference(s) |
| (S)-SNAP-5114 | 388 µM | 21 µM | 5 µM | - | [1] |
| NNC-711 | 0.04 µM | 171 µM | 1700 µM | 622 µM | [7] |
| Tiagabine | Selective for GAT-1 | - | - | - | [8] |
Note: IC50 values can vary depending on the experimental conditions and species.
Experimental Protocols
Protocol 1: In Vitro [3H]GABA Uptake Assay
This protocol is adapted from studies characterizing GAT inhibitor pharmacology.[9]
1. Cell Culture:
- Culture HEK-293 cells stably expressing the desired GABA transporter subtype (e.g., human GAT-1, GAT-2, or GAT-3).
- Plate the cells in 96-well plates and grow to confluence.
2. Preparation of Solutions:
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4.
- [3H]GABA Solution: Prepare a working solution of [3H]GABA in assay buffer at the desired final concentration (e.g., 10-50 nM).
- Inhibitor Solutions: Prepare a stock solution of (S)-SNAP-5114 in DMSO (e.g., 10-100 mM). Serially dilute the stock solution in assay buffer to obtain a range of final concentrations for the dose-response curve. Prepare other GAT inhibitors similarly.
3. GABA Uptake Assay:
- Wash the cells twice with pre-warmed assay buffer.
- Pre-incubate the cells with either vehicle (DMSO) or varying concentrations of the GAT inhibitors for 10-20 minutes at 37°C.
- Initiate the uptake by adding the [3H]GABA solution to each well.
- Incubate for a short period (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.
- Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
- Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
- Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
- Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective GAT inhibitor like nipecotic acid, or in non-transfected cells).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Microdialysis
This protocol is a general guideline for measuring extracellular GABA in the brain of freely moving animals.
1. Surgical Implantation of Microdialysis Probe:
- Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
- Implant a guide cannula targeting the brain region of interest.
- Secure the guide cannula to the skull with dental cement.
- Allow the animal to recover from surgery for at least 24-48 hours.
2. Microdialysis Procedure:
- On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 0.5-2 µL/min).
- Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular GABA.
- Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
3. Drug Administration:
- To study the effect of (S)-SNAP-5114 alone, dissolve it in aCSF and administer it through the microdialysis probe (reverse dialysis).
- For co-administration studies, a GAT-1 inhibitor (e.g., NNC-711) can be included in the perfusion fluid. (S)-SNAP-5114 can then be added to the perfusion fluid to observe the combined effect.
4. Sample Analysis:
- Derivatize the GABA in the dialysate samples with a fluorescent reagent (e.g., o-phthaldialdehyde).
- Analyze the samples using high-performance liquid chromatography (HPLC) with fluorescence detection to quantify GABA concentrations.
5. Data Analysis:
- Express the GABA concentrations as a percentage of the baseline levels.
- Compare the effects of the different drug treatments on extracellular GABA levels.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Tonic GABA Currents
This protocol provides a method for recording tonic GABA currents from neurons in brain slices.
1. Brain Slice Preparation:
- Anesthetize the animal and decapitate.
- Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.
- Cut acute brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
- Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
2. Electrophysiological Recording:
- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
- Perform whole-cell voltage-clamp recordings from the neurons of interest.
- Use a patch pipette filled with an internal solution containing a high chloride concentration to enhance the detection of GABAergic currents.
- Hold the neuron at a negative membrane potential (e.g., -70 mV).
3. Measurement of Tonic Current:
- Establish a stable baseline recording.
- Apply a GABA-A receptor antagonist (e.g., bicuculline or picrotoxin) to the bath. The resulting outward shift in the holding current represents the tonic GABA current.
- To investigate the effect of GAT inhibitors, apply (S)-SNAP-5114 and/or a GAT-1 inhibitor to the bath before the application of the GABA-A receptor antagonist. The change in the tonic current in the presence of the GAT inhibitors can then be quantified.
4. Data Analysis:
- Measure the change in the holding current before and after the application of the GABA-A receptor antagonist to quantify the tonic current.
- Compare the magnitude of the tonic current under control conditions and in the presence of the GAT inhibitors.
Visualizations
Caption: GABAergic synapse showing the synthesis, release, and reuptake of GABA.
Caption: In vivo microdialysis workflow for co-administration of GAT inhibitors.
References
- 1. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. Plasma membrane transporters GAT-1 and GAT-3 contribute to heterogeneity of GABAergic synapses in neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 8. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting unexpected (S)-SNAP5114 effects on neuronal excitability
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of (S)-SNAP5114 in studying neuronal excitability. Our aim is to assist researchers, scientists, and drug development professionals in interpreting their experimental results and addressing unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the GABA transporter GAT-3 (and to a lesser extent GAT-2). GAT-3 is primarily located on astrocytes and is responsible for the reuptake of extracellular GABA. By inhibiting GAT-3, this compound increases the ambient concentration of GABA in the extrasynaptic space, which in turn enhances tonic GABAA receptor-mediated inhibition.[1][2][3] This tonic inhibition plays a crucial role in regulating overall neuronal excitability.
Q2: What is the expected effect of this compound on neuronal excitability?
By increasing tonic GABAergic inhibition, the expected effect of this compound is a decrease in overall neuronal excitability.[1][4] This can manifest as a hyperpolarization of the resting membrane potential, an increased threshold for action potential firing, and a reduction in the frequency of spontaneous firing.
Q3: What are the known off-target effects or confounding factors associated with this compound?
While this compound is selective for GAT-3 over GAT-1, it also inhibits GAT-2.[2] However, GAT-2 is mainly expressed in the leptomeninges and not significantly on neurons or astrocytes in most brain regions, so this is often not a major confounding factor in neuronal excitability studies.[2] It's important to note that the effects of this compound can be highly variable and context-dependent, potentially due to differences in the expression and function of GAT-3 in different brain regions and neuronal populations.[1] Additionally, some studies have reported poor brain penetration, low solubility, and chemical instability, which could contribute to inconsistent results.[5][6]
Troubleshooting Guide
Unexpected Increase in Neuronal Excitability
Q: I applied this compound, but I am observing an increase in neuronal excitability (e.g., increased firing rate, spontaneous depolarizations). What could be the cause?
Possible Causes and Solutions:
-
Network Effects: In a complex neuronal circuit, inhibiting GAT-3 on astrocytes surrounding inhibitory interneurons could paradoxically lead to their suppression. This disinhibition of excitatory principal neurons would result in a net increase in network excitability.
-
Recommendation: To isolate the direct effect on the neuron of interest, perform recordings in the presence of synaptic blockers (e.g., CNQX, AP5, and picrotoxin) to block excitatory and phasic inhibitory transmission. This will help to unmask the direct effect of enhanced tonic inhibition.
-
-
Transporter Reversal: Under conditions of high intracellular sodium or significant membrane depolarization in astrocytes, GABA transporters can operate in reverse, releasing GABA into the extracellular space.[3][7] If the experimental conditions favor this (e.g., in models of ischemia or high potassium), the application of a blocker like this compound could inhibit this GABA release, leading to a reduction in tonic inhibition and a consequent increase in excitability.
-
Recommendation: Monitor the health of your slices or cultures. Ensure proper oxygenation and glucose supply to prevent significant astrocytic depolarization. Consider measuring astrocytic membrane potential if this is a recurring issue.
-
-
Developmental Stage: The expression and function of GABA transporters and receptors can change during neuronal development. In some developing systems, GABA can be depolarizing.
-
Recommendation: Verify the developmental stage of your model system and the known effects of GABA at that stage.
-
High Variability in Experimental Results
Q: I am seeing a high degree of variability in the effects of this compound between different experiments or even within the same experimental batch. What are the potential reasons?
Possible Causes and Solutions:
-
Compound Instability and Solubility: this compound has been reported to have limited solubility and poor chemical stability.[5][6]
-
Recommendation: Prepare fresh stock solutions of this compound for each experiment. Use a vehicle like DMSO to ensure it is fully dissolved before diluting to the final concentration in your recording solution. Always protect the stock solution from light and store it at -20°C.
-
-
Heterogeneous GAT-3 Expression: The expression of GAT-3 can be highly variable across different brain regions and even between different cells within the same region.[1]
-
Recommendation: Perform immunohistochemistry or in situ hybridization to confirm the expression pattern of GAT-3 in your specific region of interest. This will help in interpreting the variability in your physiological recordings.
-
-
Experimental Conditions: Subtle variations in experimental conditions, such as temperature, pH, and the concentration of extracellular ions, can influence transporter function and neuronal excitability.
-
Recommendation: Strictly control and monitor all experimental parameters. Ensure consistent slice thickness and health. Refer to established protocols for maintaining slice viability.
-
No Observable Effect
Q: I have applied this compound at the recommended concentration, but I do not see any change in neuronal excitability. What should I check?
Possible Causes and Solutions:
-
Low Endogenous GAT-3 Activity: In some brain regions or under baseline conditions, the activity of GAT-3 may be low.[2] The effect of this compound is most prominent when there is a significant GABA spillover from the synapse, which is then cleared by GAT-3.
-
Inactive Compound: The compound may have degraded.
-
Recommendation: Purchase from a reputable supplier and always prepare fresh solutions. If possible, validate the activity of the compound in a positive control experiment where its effects are well-established.
-
-
Insufficient Concentration: While using the recommended concentration is a good starting point, the effective concentration can vary depending on the experimental preparation.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific model system.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC₅₀ for GAT-3 | 5 µM | Human (cloned) | |
| IC₅₀ for GAT-2 | 21 µM | Rat (cloned) | |
| IC₅₀ for GAT-1 | 388 µM | Human (cloned) | |
| Solubility in DMSO | ~100 mM | ||
| Solubility in Ethanol | ~50 mM |
Key Experimental Protocols
Whole-Cell Patch-Clamp Recording to Measure Tonic GABAergic Currents
This protocol is designed to measure changes in tonic GABAA receptor-mediated currents in response to this compound application.
-
Preparation of Brain Slices:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices in the cutting solution.
-
Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using a microscope with DIC optics.
-
Use borosilicate glass pipettes (3-6 MΩ) filled with a cesium-based internal solution to block potassium channels and isolate GABAergic currents.
-
-
Data Acquisition:
-
Establish a whole-cell patch-clamp configuration in voltage-clamp mode.
-
Hold the neuron at a potential of -70 mV.
-
Record a stable baseline current for 5-10 minutes.
-
Bath-apply this compound at the desired concentration.
-
Record the change in the holding current. An outward shift in the holding current indicates an increase in tonic inhibition.
-
To confirm that the change in current is mediated by GABAA receptors, apply a GABAA receptor antagonist like picrotoxin or bicuculline at the end of the experiment. This should reverse the effect of this compound.
-
-
Data Analysis:
-
Measure the average holding current during the baseline period and after the application of this compound.
-
The difference between these two values represents the magnitude of the this compound-induced tonic current.
-
Visualizations
Caption: GABA signaling pathway and the action of this compound.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astrocytes convert network excitation to tonic inhibition of neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Influence of glutamate and GABA transport on brain excitatory/inhibitory balance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (S)-SNAP5114 and its (R)-Enantiomer in GABA Transporter Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the stereoisomers of SNAP5114, a selective inhibitor of GABA transporters GAT-2 and GAT-3.
This guide provides a detailed comparison of the pharmacological activity of the (S) and (R)-enantiomers of SNAP5114. The data presented here is crucial for the accurate interpretation of experimental results and for the design of new therapeutic agents targeting the GABAergic system.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The precise regulation of GABA levels in the synaptic cleft is critical for maintaining the balance between neuronal excitation and inhibition. GABA transporters (GATs) are responsible for the reuptake of GABA from the extracellular space, thereby terminating its synaptic action. Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine-GABA transporter-1).
SNAP5114 is a potent and selective inhibitor of GAT-2 and GAT-3. Due to the presence of a chiral center, SNAP5114 exists as two enantiomers: (S)-SNAP5114 and (R)-SNAP5114. This guide focuses on elucidating the differential effects of these two stereoisomers on GABA transporter activity.
Comparative Pharmacological Activity
The primary difference between the two enantiomers lies in their potency for inhibiting GABA transporters. The (S)-enantiomer is significantly more active than the (R)-enantiomer. The following table summarizes the inhibitory activity (IC50 values) of both enantiomers on different human and rat GABA transporters.
| Compound | Transporter | Species | IC50 (µM) |
| This compound | hGAT-3 | Human | 5[1] |
| rGAT-2 | Rat | 21[1] | |
| hGAT-1 | Human | 388[1] | |
| (R)-SNAP5114 | hGAT-3 | Human | >100 |
| rGAT-2 | Rat | >100 | |
| hGAT-1 | Human | >100 |
hGAT refers to human GABA transporter. rGAT refers to rat GABA transporter.
These data clearly demonstrate the stereoselective inhibition of SNAP5114, with the (S)-enantiomer being the eutomer (the more active enantiomer). The (R)-enantiomer, in contrast, shows negligible activity at the tested concentrations. This significant difference in potency underscores the importance of using the enantiomerically pure (S)-form in studies aimed at investigating the role of GAT-2 and GAT-3.
Mechanism of Action: Inhibition of GABA Reuptake
The primary mechanism of action for this compound is the blockade of GABA transport into presynaptic neurons and surrounding glial cells. This inhibition of reuptake leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory signaling can have various downstream effects, including anticonvulsant properties.
References
Validating the Selectivity of (S)-SNAP5114 for GAT-3 over GAT-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of (S)-SNAP5114 on the GABA transporters GAT-3 and GAT-1, supported by experimental data. The information presented herein is intended to assist researchers and professionals in the fields of neuroscience and drug development in evaluating the utility of this compound as a selective tool for studying GABAergic signaling.
Data Presentation
The selectivity of this compound for the human GABA transporter-3 (hGAT-3) over the human GABA transporter-1 (hGAT-1) is demonstrated by a significant difference in their half-maximal inhibitory concentrations (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a target by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
| Compound | Target | IC50 (µM) | Selectivity (GAT-1/GAT-3) |
| This compound | hGAT-3 | 5 | ~78-fold |
| This compound | hGAT-1 | 388 |
Data sourced from publicly available information.
The data clearly indicates that this compound is approximately 78 times more potent at inhibiting hGAT-3 than hGAT-1, establishing it as a selective inhibitor for GAT-3.
Experimental Protocols
The determination of the IC50 values for this compound was achieved through a [3H]GABA uptake assay utilizing Human Embryonic Kidney 293 (HEK-293) cells stably expressing either the hGAT-1 or hGAT-3 transporter. This widely accepted method allows for the direct measurement of the functional inhibition of the respective transporters.
Detailed Methodology: [3H]GABA Uptake Assay
-
Cell Culture and Plating:
-
HEK-293 cell lines stably transfected with and expressing either the hGAT-1 or hGAT-3 transporter are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere and grow to form a confluent monolayer.
-
-
Assay Buffer Preparation:
-
A Krebs-Ringer-HEPES (KRH) buffer or a similar physiological salt solution is prepared, typically containing (in mM): 120 NaCl, 4.7 KCl, 2.2 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 10 HEPES, and 10 D-glucose, with the pH adjusted to 7.4.
-
-
Inhibition Assay:
-
The cell culture medium is aspirated, and the cells are washed with the assay buffer.
-
Cells are then pre-incubated for a specified time (e.g., 10-20 minutes) at room temperature or 37°C with varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
To initiate the uptake reaction, a solution containing a fixed concentration of [3H]GABA (radiolabeled gamma-aminobutyric acid) is added to each well.
-
The incubation is allowed to proceed for a short, defined period (e.g., 1-10 minutes) during which the transporters actively uptake the radiolabeled GABA.
-
-
Termination of Uptake and Scintillation Counting:
-
The uptake is rapidly terminated by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove any non-transported [3H]GABA.
-
A scintillation cocktail is added to each well to lyse the cells and release the intracellular [3H]GABA.
-
The radioactivity in each well is then quantified using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [3H]GABA taken up by the cells.
-
-
Data Analysis:
-
The CPM values are plotted against the corresponding concentrations of this compound.
-
The data is fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each transporter.
-
Mandatory Visualization
Caption: GABAergic synapse showing the roles of GAT-1 and GAT-3 in GABA reuptake.
Caption: Experimental workflow for the [3H]GABA uptake assay.
(S)-SNAP5114: A Comparative Guide to its Efficacy in Preclinical Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
(S)-SNAP5114, a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter GAT-3, has shown promise in various animal models of neurological disorders. This guide provides a comprehensive comparison of its efficacy with alternative therapeutic agents, supported by available experimental data. Detailed methodologies for key experiments are also presented to facilitate the replication and extension of these findings.
Mechanism of Action: Enhancing GABAergic Neurotransmission
This compound primarily functions by blocking the reuptake of GABA, the main inhibitory neurotransmitter in the central nervous system, from the synaptic cleft. This action is selective for GAT-3, and to a lesser extent GAT-2, leading to an increase in extracellular GABA levels. The enhanced GABAergic tone is thought to counteract the hyperexcitability characteristic of several neurological conditions, including epilepsy and neuropathic pain.
In contrast, other GABAergic modulators exert their effects through different mechanisms. Tiagabine, for instance, is a selective inhibitor of GAT-1, the primary GABA transporter in neurons and astrocytes. Benzodiazepines, such as diazepam, act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA. Gabapentin, while structurally related to GABA, does not act on GABA receptors or transporters directly but is thought to modulate calcium channel function.
Caption: Mechanism of Action of this compound.
Efficacy in Animal Models of Neuropathic Pain
Neuropathic pain is a chronic condition resulting from nerve damage. Preclinical studies have evaluated the antinociceptive effects of this compound in various rodent models.
Data Presentation
| Compound | Animal Model | Dose | Route of Administration | Efficacy | Reference |
| This compound | Rat Chronic Constriction Injury (CCI) | 10, 50, 100, 200 µg | Intrathecal | Dose-dependently inhibited mechanical allodynia. | [1] |
| This compound | Rat Formalin Test | 10, 50, 100, 200 µg | Intrathecal | Dose-dependently suppressed the late-phase response. | [1] |
| Gabapentin | Rat Chronic Constriction Injury (CCI) | 100 mg/kg | Intraperitoneal | Significantly increased paw withdrawal threshold. | [2][3] |
| Tiagabine | Mouse Abdominal Constriction Test | 1 and 3 mg/kg | Intraperitoneal | Dose-related significant antinociception. | [4] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats:
This model induces neuropathic pain by loosely ligating the sciatic nerve.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.
Caption: Workflow for the Chronic Constriction Injury Model.
Formalin Test in Rats:
This model assesses inflammatory pain by injecting formalin into the paw.
-
Animal Preparation: Male Sprague-Dawley rats are placed in an observation chamber.
-
Procedure: A dilute formalin solution is injected into the plantar surface of the hind paw.
-
Behavioral Scoring: The time the animal spends licking, biting, or shaking the injected paw is recorded in two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).
Efficacy in Animal Models of Epilepsy
Epilepsy is characterized by recurrent seizures. The anticonvulsant properties of this compound have been investigated in models of chemically and electrically induced seizures.
Data Presentation
| Compound | Animal Model | Dose (ED50) | Route of Administration | Efficacy | Reference |
| This compound | DBA/2 Mouse Audiogenic Seizures | 110 µmol/kg | Intraperitoneal | Dose-dependently inhibited sound-induced convulsions. | [5] |
| Tiagabine | DBA/2 Mouse Audiogenic Seizures | 1 µmol/kg | Intraperitoneal | Dose-dependently inhibited sound-induced convulsions. | [5] |
| Tiagabine | Mouse Pentylenetetrazol (PTZ)-induced Seizures | Not specified | Not specified | Synergistic interaction with clonazepam. | [6][7] |
| Tiagabine | Mouse Maximal Electroshock (MES) Seizures | 5 and 10 mg/kg | Not specified | Significantly raised the electroconvulsive threshold. | [8] |
Experimental Protocols
Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice:
PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.
-
Animal Preparation: Male albino Swiss mice are used.
-
Drug Administration: The test compound or vehicle is administered.
-
Seizure Induction: A convulsant dose of PTZ is injected subcutaneously.
-
Observation: Animals are observed for the occurrence and latency of seizures.
Maximal Electroshock (MES) Seizure Model in Mice:
This model induces tonic-clonic seizures through electrical stimulation.
-
Animal Preparation: Male mice are used.
-
Drug Administration: The test compound or vehicle is administered.
-
Seizure Induction: An electrical stimulus is delivered via corneal or auricular electrodes.
-
Observation: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.
Caption: Experimental Workflows for Seizure Models.
Efficacy in Animal Models of Anxiety
Anxiety disorders are characterized by excessive fear and worry. The anxiolytic potential of this compound has been explored in behavioral models.
Data Presentation
Quantitative data for this compound in animal models of anxiety is limited in the reviewed literature. Further research is required to establish a clear dose-response relationship.
| Compound | Animal Model | Dose | Route of Administration | Efficacy | Reference |
| Tiagabine | Mouse Light/Dark Box, Hole Board, Marble Burying Tests | 0.5, 1, and 2 mg/kg | Not specified | Dose-dependently exerted anxiolytic effects. | [9] |
| Diazepam | Mouse Elevated Plus Maze | 0.5, 1.0, 3.0 mg/kg | Intraperitoneal | Increased entries and time in open arms in High Activity mice. | [10] |
Experimental Protocols
Elevated Plus Maze (EPM) in Mice:
This test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: The mouse is placed in the center of the maze and allowed to explore for a set period.
-
Measurement: The number of entries and the time spent in the open and closed arms are recorded. Anxiolytic compounds typically increase the exploration of the open arms.
Conclusion
This compound demonstrates clear efficacy in animal models of neuropathic pain and epilepsy, primarily through its action as a selective GAT-3 inhibitor. Its dose-dependent effects in reducing pain behaviors and inhibiting seizures highlight its therapeutic potential. In comparison to the GAT-1 inhibitor tiagabine, this compound shows a different pharmacological profile, which may offer advantages in specific neurological conditions. However, further research is needed to fully elucidate its efficacy, particularly in anxiety models, and to establish a more comprehensive quantitative comparison with other therapeutic agents. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers aiming to build upon these findings.
References
- 1. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tiagabine-antinociception-in-rodents-depends-on-gabab-receptor-activation-parallel-antinociception-testing-and-medial-thalamus-gaba-microdialysis - Ask this paper | Bohrium [bohrium.com]
- 5. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpccr.eu [jpccr.eu]
- 7. Interaction of tiagabine with clonazepam in the mouse pentylenetetrazole-induced seizure model: a type I isobolographic analysis for parallel log-probit dose-response relationship lines [jpccr.eu]
- 8. Interactions of tiagabine with some antiepileptics in the maximal electroshock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity Profile of (S)-SNAP5114 with SLC6 Family GABA Transporters
(S)-SNAP5114 is a potent inhibitor of GABA (γ-aminobutyric acid) transport, demonstrating notable selectivity for specific members of the solute carrier 6 (SLC6) family of neurotransmitter transporters. This guide provides a comparative analysis of the cross-reactivity of this compound with the four main GABA transporters: GAT-1 (SLC6A1), GAT-2 (SLC6A13), GAT-3 (SLC6A11), and BGT-1 (SLC6A12). The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their experimental designs.
Inhibitory Potency of this compound
The primary mechanism of action of this compound is the inhibition of GABA uptake by presynaptic neurons and surrounding glial cells. This leads to an increase in the extracellular concentration of GABA and subsequent enhancement of GABAergic neurotransmission. The inhibitory potency of this compound varies significantly across the different GABA transporter subtypes, as quantified by the half-maximal inhibitory concentration (IC50).
Comparative Inhibitory Activity
The following table summarizes the IC50 values of this compound for human (h) and rat (r) GABA transporter subtypes. Lower IC50 values are indicative of higher inhibitory potency.
| Transporter | SLC Gene ID | Species | IC50 (µM) |
| GAT-3 | SLC6A11 | Human | 5[1][2] |
| GAT-2 | SLC6A13 | Rat | 21[1][2] |
| GAT-1 | SLC6A1 | Human | 388[2][3] |
| BGT-1 | SLC6A12 | Not Specified | ≥100[1] |
The data clearly indicates that this compound is most potent against GAT-3, followed by GAT-2. Its activity against GAT-1 and BGT-1 is considerably lower, demonstrating a clear selectivity profile.
Visualizing Cross-Reactivity
The following diagram illustrates the selectivity of this compound towards the different SLC6 family GABA transporters based on their respective IC50 values.
Caption: Potency of this compound on SLC6 transporters.
GABA Transporter Signaling Pathway
GABA transporters play a crucial role in regulating GABAergic neurotransmission by controlling the concentration of GABA in the synaptic cleft. By removing GABA from the synapse, they terminate its signaling to postsynaptic GABA receptors (GABA-A and GABA-B), thereby modulating both phasic (transient) and tonic (persistent) inhibition.
Caption: Role of GABA transporters in the synapse.
Experimental Protocols
The determination of IC50 values for this compound is typically performed using a radiolabeled substrate uptake assay. The following is a generalized protocol for a [³H]GABA uptake assay in a heterologous expression system (e.g., HEK293 cells).
[³H]GABA Uptake Assay Protocol
Objective: To determine the inhibitory effect of this compound on GABA uptake mediated by specific GAT subtypes.
Materials:
-
HEK293 cells stably expressing the human GAT subtype of interest (GAT-1, GAT-2, GAT-3, or BGT-1).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay Buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
This compound.
-
Scintillation fluid.
-
Lysis buffer.
-
Microplates (24- or 48-well).
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Plate the HEK293 cells expressing the target GAT subtype into microplates and grow to a confluent monolayer.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the inhibition curve.
-
Prepare a solution of [³H]GABA and unlabeled GABA in assay buffer. The final concentration of GABA should be close to the Km value for the specific transporter.
-
-
Assay:
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for 10-20 minutes at room temperature or 37°C.
-
Initiate the uptake by adding the [³H]GABA/GABA solution to each well.
-
Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake for the specific transporter.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a suitable lysis buffer to each well.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor, like tiagabine for GAT-1, or in non-transfected cells) from the total uptake.
-
Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for [3H]GABA uptake assay.
References
- 1. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]
Synergistic Enhancement of GABAergic Tone: A Comparative Analysis of (S)-SNAP-5114 and NNC-711 Co-administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects observed with the co-administration of (S)-SNAP-5114, a selective inhibitor for GABA transporter subtype 3 (GAT-3), and NNC-711, a potent GAT-1 inhibitor. The data presented herein, supported by detailed experimental protocols, demonstrates a significant enhancement of extracellular GABA levels and GABAergic tonic currents, highlighting a promising avenue for therapeutic intervention in conditions associated with GABAergic dysregulation.
Introduction to GABA Transporter Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its removal from the synaptic cleft and extracellular space by GABA transporters (GATs). Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). GAT-1 is predominantly located on presynaptic neurons, while GAT-3 is primarily expressed on astrocytes.[1][2][3] This differential localization suggests distinct roles in the regulation of GABAergic signaling. NNC-711 is a selective inhibitor of GAT-1, while (S)-SNAP-5114 shows selectivity for GAT-3.[4][5][6] By inhibiting these transporters, the extracellular concentration of GABA can be increased, thereby enhancing GABAergic neurotransmission.
Comparative Inhibitor Selectivity
The efficacy and specificity of GAT inhibitors are determined by their affinity for the different transporter subtypes. The half-maximal inhibitory concentration (IC50) values for (S)-SNAP-5114 and NNC-711 against various human (h) and rat (r) GAT subtypes are summarized below.
| Inhibitor | Transporter Subtype | IC50 (µM) | Reference |
| (S)-SNAP-5114 | hGAT-3 | 5 | [5] |
| rGAT-2 | 21 | [5] | |
| hGAT-1 | 388 | [5] | |
| BGT-1 | ≥100 | [6] | |
| NNC-711 | hGAT-1 | 0.04 | [4] |
| rGAT-2 | 171 | [4] | |
| hGAT-3 | 1700 | [4] | |
| hBGT-1 | 622 | [4] |
This data clearly illustrates the selectivity of (S)-SNAP-5114 for GAT-3 and NNC-711 for GAT-1, making them valuable tools for dissecting the specific roles of these transporters.
Synergistic Effects on Extracellular GABA Levels
In vivo microdialysis studies in the rat hippocampus have demonstrated a powerful synergistic interaction between (S)-SNAP-5114 and NNC-711 in elevating extracellular GABA (e[GABA]) concentrations.[7][8][9][10][11]
| Treatment | Concentration | Maximal Increase in e[GABA] (% of baseline) | Reference |
| Control (DMSO) | 1% | ~100% (no significant change) | [8][9] |
| NNC-711 | 1 µM | 566 ± 32% | [7] |
| (S)-SNAP-5114 | 100 µM | No significant change | [7][8][9] |
| NNC-711 + (S)-SNAP-5114 | 1 µM + 100 µM | 716 ± 30% | [7] |
Notably, the administration of (S)-SNAP-5114 alone did not produce a significant change in basal e[GABA] levels. However, when co-infused with NNC-711, it potentiated the effect of the GAT-1 inhibitor, resulting in a significantly greater increase in e[GABA] than with NNC-711 alone.[7][8][9] This supra-additive effect suggests that under conditions of GAT-1 blockade, GAT-3 plays a crucial role in clearing extracellular GABA.
Synergistic Modulation of Tonic GABAergic Currents
The elevation of extracellular GABA levels through the synergistic action of (S)-SNAP-5114 and NNC-711 translates into a significant enhancement of tonic GABAergic currents in neocortical neurons.[7][12] Tonic inhibition is a persistent form of GABAergic signaling that regulates neuronal excitability.
| Treatment | Effect on Tonic Current | Reference |
| NNC-711 | No effect | [12] |
| (S)-SNAP-5114 | No effect | [12] |
| NNC-711 + (S)-SNAP-5114 | Substantial increase | [7][12] |
Similar to the effects on e[GABA], neither NNC-711 nor (S)-SNAP-5114 alone significantly affected tonic currents. However, their co-application resulted in a substantial increase, indicating that both GAT-1 and GAT-3 work in concert to regulate the extrasynaptic GABA concentration that mediates tonic inhibition.[12]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the underlying mechanisms and experimental procedures.
Experimental Protocols
In Vivo Microdialysis for Extracellular GABA Measurement
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the dorsal hippocampus.[8][9]
-
Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).[2][11]
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular GABA concentration.[8][9]
-
Drug Administration: (S)-SNAP-5114, NNC-711, or a combination of both are dissolved in aCSF and administered via reverse dialysis through the microdialysis probe. Control animals receive vehicle (e.g., 1% DMSO in aCSF).[8][9]
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with fluorescence detection to quantify GABA concentrations.[8][9]
-
Data Analysis: Changes in extracellular GABA levels are expressed as a percentage of the mean baseline concentration. Statistical analysis (e.g., ANOVA) is used to determine the significance of the effects.
Whole-Cell Patch-Clamp Recording for Tonic Current Measurement
-
Brain Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices (e.g., 300 µm thick) containing the neocortex are prepared using a vibratome.[12]
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from layer II/III pyramidal neurons under visual guidance using infrared differential interference contrast microscopy.[10][12]
-
Drug Application: (S)-SNAP-5114 and NNC-711 are applied to the bath solution individually or in combination.[12]
-
Tonic Current Measurement: Tonic GABAergic currents are measured as the change in holding current induced by the application of a GABA-A receptor antagonist, such as bicuculline, at the end of each drug application period.
-
Data Analysis: The magnitude of the tonic current is quantified and compared across different drug conditions using appropriate statistical tests.
Conclusion
The co-administration of (S)-SNAP-5114 and the GAT-1 inhibitor NNC-711 results in a synergistic increase in extracellular GABA levels and a substantial enhancement of tonic GABAergic currents. These findings underscore the cooperative role of neuronal GAT-1 and astrocytic GAT-3 in regulating GABAergic tone. This synergistic strategy may offer a more potent therapeutic approach than the inhibition of a single GAT subtype for treating neurological and psychiatric disorders characterized by deficient GABAergic signaling. Further research is warranted to explore the full therapeutic potential of this combination.
References
- 1. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 4. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subtype-specific GABA transporter antagonists synergistically modulate phasic and tonic GABAA conductances in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. re-place.be [re-place.be]
- 12. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-SNAP-5114: In Vitro and In Vivo Pharmacological Effects
(S)-SNAP-5114 is a derivative of nipecotic acid and a well-documented inhibitor of γ-aminobutyric acid (GABA) transporters (GATs). It serves as a critical pharmacological tool for investigating the roles of specific GAT subtypes in regulating GABAergic neurotransmission. This guide provides a comprehensive comparison of the in vitro and in vivo effects of (S)-SNAP-5114, supported by experimental data and protocols, to aid researchers in its application.
Mechanism of Action: Selective Inhibition of GABA Transporters
GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its action is terminated by its reuptake from the synaptic cleft and extrasynaptic space by four distinct GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1 (corresponding to mGAT1, mGAT2, mGAT3, and mGAT4 in mice).[1][2] (S)-SNAP-5114 exhibits selectivity for GAT-3 and GAT-2 over GAT-1.[3][4][5] Given that GAT-2 has limited expression in neurons and glia, the effects of (S)-SNAP-5114 in the CNS are primarily attributed to its inhibition of GAT-3, which is predominantly expressed on astrocytes.[2][4] By blocking astrocytic GABA reuptake, (S)-SNAP-5114 increases the extracellular GABA concentration, thereby enhancing tonic GABAergic inhibition.
Figure 1: Mechanism of (S)-SNAP-5114 action at a GABAergic synapse.
In Vitro Effects: Potency and Selectivity
The inhibitory activity of (S)-SNAP-5114 on different GABA transporter subtypes is typically assessed using in vitro [³H]GABA uptake assays in cell lines engineered to express specific transporters.
Quantitative Data: Inhibitory Potency (IC₅₀)
| Transporter Subtype | IC₅₀ (μM) | Cell Line | Species | Reference |
| hGAT-3 | 5 | COS-7 | Human | [3][4] |
| rGAT-2 | 21 | COS-7 | Rat | [3][4] |
| hGAT-1 | 388 | COS-7 | Human | [3][4] |
| mGAT-4 | - | HEK-293 | Mouse | [1][6] |
(Note: hGAT-3 corresponds to human GAT-3, rGAT-2 to rat GAT-2, and hGAT-1 to human GAT-1. mGAT-4 is the mouse equivalent of BGT-1.)
These data demonstrate that (S)-SNAP-5114 is significantly more potent at inhibiting GAT-3 compared to GAT-1, establishing its utility as a selective GAT-3 inhibitor in research settings.[3][4][5]
Experimental Protocol: [³H]GABA Uptake Assay
This protocol is a standard method for determining the inhibitory potency of compounds on GABA transporters.
-
Cell Culture: Human Embryonic Kidney (HEK-293) or COS-7 cells are cultured and stably transfected to express a specific mouse or human GABA transporter subtype (e.g., mGAT1, mGAT2, mGAT3, mGAT4).[1][4][6]
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence. Before the assay, the growth medium is removed, and cells are washed with a Krebs-HEPES buffer.
-
Inhibition: Cells are pre-incubated for 10-20 minutes with varying concentrations of (S)-SNAP-5114 or a vehicle control.
-
GABA Uptake: A solution containing a fixed concentration of [³H]GABA (radiolabeled GABA) is added to each well, and the uptake is allowed to proceed for a specified time (e.g., 1-3 minutes) at room temperature or 37°C.
-
Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [³H]GABA uptake is compared between control and (S)-SNAP-5114-treated cells. IC₅₀ values are calculated by fitting the concentration-response data to a sigmoid curve.
Figure 2: Workflow for an in vitro [³H]GABA uptake assay.
In Vivo Effects: From Anticonvulsant to Antinociceptive Properties
(S)-SNAP-5114's ability to cross the blood-brain barrier allows for systemic administration to study its effects in vivo.[5] These studies have revealed its role in modulating neuronal excitability and pain perception.
Quantitative Data: In Vivo Studies
| Effect | Animal Model | Dosage & Administration | Key Findings | Reference |
| Anticonvulsant | Systemic administration | Not specified | Increases thalamic GABA levels and demonstrates anticonvulsant activity. | [3] |
| Anticonvulsant | WAG/Rij rat (absence epilepsy) | - | Blockade of GAT-2/3 by SNAP-5114 reverses the antiepileptic effect of putrescine. | [7] |
| Antinociceptive | Rat (acute & inflammatory pain) | 10-200 µg, intrathecal | Dose-dependently prolonged withdrawal latencies in the tail flick test and suppressed the late phase of the formalin test. | [8] |
| Antinociceptive | Rat (neuropathic pain) | 10-200 µg, intrathecal | Dose-dependently inhibited mechanical allodynia in chronic constriction injury models. | [8] |
| Cardiorespiratory | Rat | Microinjection into NTS | Elevated arterial pressure, heart rate, and sympathetic nerve activity. | [9][10] |
| Neuroprotection | Mouse (focal cerebral ischemia) | 5 and 30 mg/kg, i.p. | Had no effect on infarct volume and led to increased mortality. | [11] |
Experimental Protocol: In Vivo Microdialysis
This technique measures the extracellular concentration of neurotransmitters in the brain of a freely moving animal.
-
Surgical Implantation: A microdialysis guide cannula is surgically implanted into a specific brain region (e.g., the hippocampus) of an anesthetized rat. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular GABA.
-
Drug Administration: (S)-SNAP-5114 is dissolved in the aCSF and administered through the probe via reverse dialysis.[4]
-
Sample Collection: Dialysate samples continue to be collected during and after drug administration.
-
Analysis: The concentration of GABA in the dialysate samples is quantified using high-performance liquid chromatography (HPLC).
-
Data Interpretation: Changes in GABA concentration from baseline levels indicate the effect of the GAT inhibitor on GABA reuptake.[4][12]
Figure 3: Experimental workflow for in vivo microdialysis.
Comparison with Alternative GAT Inhibitors
(S)-SNAP-5114 is often compared with other GAT inhibitors to delineate the specific roles of different transporter subtypes.
| Compound | Primary Target(s) | Key Features | Limitations |
| (S)-SNAP-5114 | GAT-3 , GAT-2 | Good GAT-3 vs. GAT-1 selectivity; brain penetrant. | Modest overall selectivity; poor chemical stability and potential toxicity.[2][13] |
| Tiagabine | GAT-1 | FDA-approved for epilepsy; highly potent and selective for GAT-1. | Can induce seizures at higher doses; primarily acts on neuronal reuptake.[2][11] |
| NNC-711 | GAT-1 | Potent and selective GAT-1 inhibitor used in research. | Not for clinical use. |
| EF-1502 | GAT-1, BGT-1 | Dual inhibitor used to study combined GAT-1/BGT-1 blockade. | Less selective than single-target inhibitors. |
| DDPM-1457 | GAT-3 | A more chemically stable analogue of (S)-SNAP-5114.[2][13] | Less characterized in vivo compared to (S)-SNAP-5114. |
| SR-THAP | GAT-3 | A novel inhibitor with improved stability and potency over (S)-SNAP-5114.[13] | Still in preclinical development. |
While (S)-SNAP-5114 remains a cornerstone tool for studying GAT-3, its limitations, particularly its chemical instability and modest selectivity, have driven the development of newer compounds like DDPM-1457 and SR-THAP.[2][13]
Conclusion
(S)-SNAP-5114 is a valuable pharmacological agent for dissecting the function of the astrocytic GABA transporter GAT-3. Its in vitro profile demonstrates clear, albeit modest, selectivity for GAT-3 over GAT-1. In vivo, it elicits significant anticonvulsant and antinociceptive effects by elevating extracellular GABA levels. However, researchers must consider its limitations, including poor chemical stability, potential toxicity at higher doses, and its lack of effect in certain disease models like ischemic stroke.[2][11] The development of more stable and selective GAT-3 inhibitors will further clarify the therapeutic potential of targeting this transporter for neurological and psychiatric disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]
- 4. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Putrescine Intensifies Glu/GABA Exchange Mechanism and Promotes Early Termination of Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Gamma-Aminobutyric Acid Transporters in the Nucleus Tractus Solitarii Regulate Inhibitory and Excitatory Synaptic Currents That Influence Cardiorespiratory Function [frontiersin.org]
- 10. Gamma-Aminobutyric Acid Transporters in the Nucleus Tractus Solitarii Regulate Inhibitory and Excitatory Synaptic Currents That Influence Cardiorespiratory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
A Comparative Guide to the Selective Inhibition of GABA Transporter 3 (GAT-3) by (S)-SNAP-5114
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of (S)-SNAP-5114, a selective inhibitor of the GABA Transporter 3 (GAT-3). It details the structural basis for its selectivity, compares its inhibitory profile with other GABA transporters, and outlines the experimental methodologies used to characterize its activity. The γ-aminobutyric acid (GABA) transporters (GATs) are crucial for regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft and extrasynaptic spaces.[1][2] The four main types are GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1).[3] Due to their distinct cellular localizations—GAT-1 is predominantly found in neurons while GAT-3 is primarily expressed in astrocytes—selective inhibition offers a targeted approach to modulate the nervous system.[3] (S)-SNAP-5114 is a key tool compound that has been instrumental in elucidating the specific roles of GAT-3.[4]
Comparative Inhibitory Profile
(S)-SNAP-5114 demonstrates clear selectivity for GAT-3 over other GABA transporter subtypes. Its potency is most pronounced at GAT-3, with significantly higher concentrations required to inhibit GAT-1. This selectivity allows researchers to dissect the specific contributions of astrocytic GAT-3 to GABAergic signaling. The table below compares the half-maximal inhibitory concentrations (IC50) of (S)-SNAP-5114 against various human (h) and rat (r) GAT subtypes, alongside other notable GAT inhibitors for context.
| Compound | Target | IC50 (µM) | Selectivity Profile |
| (S)-SNAP-5114 | hGAT-3 | 5 [4][5][6] | GAT-3 Selective |
| rGAT-2 | 21[4][5][6] | ||
| hGAT-1 | 388[5][6] | ||
| BGT-1 | ≥ 100[4] | ||
| Tiagabine | hGAT-1 | ~0.04 (Ki) | GAT-1 Selective |
| hGAT-3 | ~15 (Ki) | ||
| NNC-711 | GAT-1 | 0.38[6] | GAT-1 Selective |
| GAT-3 | 349[6] | ||
| GAT-2 | 729[6] |
Structural Basis of GAT-3 Selectivity
Recent cryo-electron microscopy (cryo-EM) studies have revealed the structural underpinnings of (S)-SNAP-5114's selectivity for GAT-3.[1][2][7] The key determinants are the size and specific amino acid composition of the binding pocket.
-
Binding Conformation: (S)-SNAP-5114 binds to the orthosteric substrate-binding pocket of GAT-3 while the transporter is in an inward-open conformation .[1][2][7]
-
Increased Pocket Volume: The binding pocket of GAT-3 is larger than that of GAT-1. This increased volume in GAT-3 can accommodate the bulky tris(4-methoxyphenyl)methyl (trityl) group of (S)-SNAP-5114.[1][2][7]
-
Key Residue Differences: The selectivity is partly driven by differences in key amino acid residues between GAT-1 and GAT-3. For instance, residue E66 in GAT-3 is thought to influence the selectivity of (S)-SNAP-5114.[8]
Mechanism of Noncompetitive Inhibition
Unexpectedly, structural and functional studies have revealed that (S)-SNAP-5114 acts as a noncompetitive inhibitor of GAT-3.[1][2][7] This is distinct from competitive inhibitors which directly compete with the substrate (GABA) for binding. The proposed mechanism involves (S)-SNAP-5114 binding to the transporter and stabilizing it in a conformation that does not allow for GABA transport, effectively locking the transporter cycle.
The process is modeled as follows:
-
(S)-SNAP-5114, along with Na⁺ and Cl⁻ ions, binds to GAT-3 in its outward-open state.[9]
-
This binding event triggers a conformational change to an inward-open state.[9]
-
While Na⁺ ions are released into the cytoplasm, (S)-SNAP-5114 remains bound, trapping the transporter and preventing it from completing the transport cycle.[9]
Key Experimental Methodologies
The inhibitory activity of compounds like (S)-SNAP-5114 is typically determined using a radioligand uptake inhibition assay.
Protocol: [³H]-GABA Uptake Inhibition Assay
This protocol describes the general steps for measuring the inhibition of GABA transport into cells expressing a specific GAT subtype.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected to express the target GABA transporter (e.g., hGAT-1 or hGAT-3). Cells are cultured to confluence in appropriate plates.
-
Preincubation: The cell monolayers are washed with a buffer (e.g., Krebs-Ringer-HEPES). Following the wash, cells are preincubated for 10-20 minutes with varying concentrations of the inhibitor, such as (S)-SNAP-5114.[8][10]
-
Initiation of Uptake: The transport assay is initiated by adding a solution containing a fixed concentration of radiolabeled [³H]-GABA to the cells.[8][10]
-
Incubation: Cells are incubated for a short period (e.g., 10-30 minutes) at room temperature or 37°C to allow for GABA uptake.
-
Termination of Uptake: The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of GABA taken up by the transporters.
-
Data Analysis: The results are normalized to a control group (no inhibitor). The IC50 value—the concentration of inhibitor required to reduce [³H]-GABA uptake by 50%—is calculated by fitting the data to a dose-response curve.
Functional Effects of GAT-3 Inhibition
The selective blockade of the astrocytic GAT-3 by (S)-SNAP-5114 leads to an increase in extracellular GABA levels. This is particularly evident when the neuronal GAT-1 transporter is already saturated or inhibited.[6] This elevation of ambient GABA can enhance tonic GABA-A receptor-mediated currents in neurons, which has significant implications for neuronal excitability and network activity.[6][11]
References
- 1. molecular-basis-of-human-gaba-transporter-3-inhibition - Ask this paper | Bohrium [bohrium.com]
- 2. rcsb.org [rcsb.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]
- 6. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to (S)-SNAP-5114 and Other Novel GAT-3 Inhibitors in Development
For Researchers, Scientists, and Drug Development Professionals
The GABA transporter 3 (GAT-3), a key regulator of extrasynaptic GABAergic tone, has emerged as a promising target for the development of novel therapeutics for neurological disorders such as epilepsy and anxiety. For years, (S)-SNAP-5114 has been a widely used pharmacological tool to probe the function of GAT-3. However, its limitations, including modest selectivity and poor chemical stability, have spurred the development of a new generation of GAT-3 inhibitors. This guide provides a comprehensive comparison of (S)-SNAP-5114 with other novel GAT-3 inhibitors currently in development, supported by available experimental data.
Data Presentation: A Head-to-Head Comparison of GAT-3 Inhibitors
The following table summarizes the in vitro potency and selectivity of (S)-SNAP-5114 and other notable GAT-3 inhibitors. Potency is presented as the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki), with lower values indicating higher potency. Selectivity is assessed by comparing the potency at GAT-3 to that at other GABA transporter subtypes (GAT-1, GAT-2, and BGT-1).
| Compound | GAT-3 IC50/Ki (μM) | GAT-1 IC50/Ki (μM) | GAT-2 IC50/Ki (μM) | BGT-1 IC50/Ki (μM) | Selectivity for GAT-3 over GAT-1 | Key Features |
| (S)-SNAP-5114 | 5 (hGAT-3)[1] | 388 (hGAT-1)[1] | 21 (rGAT-2)[1] | 140 (hBGT-1)[1] | ~78-fold | Semiselective; known issues with chemical stability and brain penetration.[2] |
| DDPM-1457 | - | - | - | - | - | A more chemically stable analog of (S)-SNAP-5114. |
| SR-THAP | 4.9 (with pre-incubation) | 212 | - | - | ~43-fold | Selective inhibitor with a dual inhibition mechanism. |
| Isatin Derivative (Cpd 20) | ~2 | >100 | >100 | >100 | >50-fold | Potent and highly selective, non-competitive inhibitor. |
| Isatin Derivative (Cpd 34) | ~3 | >100 | >100 | >100 | >33-fold | Potent and highly selective, non-competitive inhibitor. |
| EF1502 | - | Inhibits | - | Inhibits | - | GAT-1/BGT-1 dual inhibitor. |
In Vivo Efficacy and Pharmacokinetics
While in vitro data provides valuable insights into the potency and selectivity of these inhibitors, in vivo studies are crucial to determine their therapeutic potential.
(S)-SNAP-5114 has demonstrated anticonvulsant effects in animal models.[3] However, its utility in vivo is hampered by its limited ability to cross the blood-brain barrier.[2]
DDPM-2571 , a potent and selective GAT-1 inhibitor from a similar chemical class as DDPM-1457, has shown in vivo efficacy in models of seizures, anxiety, depression, and pain. It also demonstrates rapid brain distribution.[3] This suggests that more stable analogs of (S)-SNAP-5114, like DDPM-1457, may have improved in vivo performance, though specific data for DDPM-1457 is needed.
Data on the in vivo efficacy and pharmacokinetic profiles of SR-THAP and the novel isatin derivatives are not yet widely available in the public domain and represent a critical next step in their development.
EF1502 , as a dual GAT-1/BGT-1 inhibitor, has shown synergistic anticonvulsant effects when combined with the GAT-1 selective inhibitor tiagabine.[4]
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the critical evaluation and replication of the presented data.
[³H]GABA Uptake Assay
This assay is the standard method for determining the potency of GAT inhibitors.
Objective: To measure the inhibition of GABA transport into cells expressing a specific GAT subtype by a test compound.
General Protocol:
-
Cell Culture: Cells (e.g., HEK293) are transiently or stably transfected with the cDNA for the desired human or rodent GAT subtype (GAT-1, GAT-2, GAT-3, or BGT-1).
-
Assay Preparation: Cells are seeded in multi-well plates and grown to confluence.
-
Inhibition: On the day of the assay, the growth medium is removed, and the cells are washed with an appropriate assay buffer. Cells are then pre-incubated for a specified time with various concentrations of the test compound.
-
Uptake Initiation: The uptake of GABA is initiated by adding a solution containing a fixed concentration of [³H]GABA (radiolabeled GABA) and unlabeled GABA.
-
Uptake Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces [³H]GABA uptake by 50%, is calculated by fitting the data to a sigmoidal dose-response curve.
A more detailed protocol can be found in the work by Damgaard et al. (2015).[5]
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in the brain of freely moving animals.
Objective: To assess the effect of a GAT inhibitor on extracellular GABA concentrations in specific brain regions.
General Protocol:
-
Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., hippocampus, thalamus) of an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of extracellular GABA levels.
-
Drug Administration: The GAT inhibitor is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Post-treatment Sampling: Dialysate collection continues to monitor changes in extracellular GABA concentrations following drug administration.
-
Analysis: The concentration of GABA in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
Further details on in vivo microdialysis procedures can be found in publications by Richerson and Wu (2003).
Anticonvulsant Activity Models
Various animal models are used to evaluate the potential of GAT inhibitors to prevent or suppress seizures.
Objective: To determine the in vivo efficacy of a GAT inhibitor against seizures.
Common Models:
-
Pentylenetetrazole (PTZ)-induced seizures: PTZ is a convulsant agent that is thought to act by blocking GABAA receptor function. The ability of a test compound to prevent or delay the onset of PTZ-induced seizures is a measure of its anticonvulsant activity.
-
Maximal Electroshock (MES) Test: This test induces a tonic-clonic seizure by electrical stimulation. It is used to identify compounds effective against generalized tonic-clonic seizures.
-
6-Hz Psychomotor Seizure Test: This model is considered to be more resistant to standard anticonvulsant drugs and may identify compounds with a broader spectrum of activity.
General Protocol:
-
Animal Dosing: Animals (typically mice or rats) are administered the test compound at various doses.
-
Seizure Induction: After a specified pre-treatment time, seizures are induced using one of the methods described above.
-
Observation: Animals are observed for the presence and severity of seizures. Key parameters measured include the latency to the first seizure, the duration of seizures, and the percentage of animals protected from seizures.
-
Data Analysis: The dose-response relationship is determined, and the ED50 (the dose that protects 50% of the animals from seizures) is calculated.
Mandatory Visualizations
GABAergic Synapse and GAT-3 Function
Caption: Simplified diagram of a GABAergic synapse illustrating the role of GAT-3 in GABA reuptake.
Experimental Workflow for [³H]GABA Uptake Assay
Caption: Workflow of a typical [³H]GABA uptake assay for determining inhibitor potency.
Logical Relationship of GAT-3 Inhibitor Development
Caption: Logical progression of GAT-3 inhibitor development from (S)-SNAP-5114 to novel compounds.
References
- 1. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel, highly potent and in vivo active inhibitor of GABA transporter subtype 1 with anticonvulsant, anxiolytic, antidepressant and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Antinociceptive Properties of (S)-SNAP5114
An in-depth guide for researchers and drug development professionals on the efficacy of the GAT-2/3 inhibitor, (S)-SNAP5114, in comparison to established analgesics.
This guide provides a comprehensive comparison of the antinociceptive effects of this compound, a selective GABA transporter 2/3 (GAT-2/3) inhibitor, against commonly used analgesics such as the opioid morphine, the gabapentinoid gabapentin, and the COX-2 inhibitor celecoxib. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the potential of this compound as a therapeutic agent for pain management.
Mechanism of Action: A Novel Approach to Analgesia
This compound exerts its antinociceptive effects by inhibiting the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Specifically, it targets GAT-2 and GAT-3, leading to an increase in extracellular GABA concentrations, thereby enhancing GABAergic inhibition of nociceptive signaling pathways.[1] This mechanism of action is distinct from that of opioids, which act on opioid receptors, and nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which inhibit cyclooxygenase enzymes.[2][3][4] Gabapentin, while structurally related to GABA, does not act directly on GABA receptors but is thought to modulate calcium channel function.
Comparative Efficacy in Preclinical Pain Models
The antinociceptive efficacy of this compound has been evaluated in various rodent models of acute, inflammatory, and neuropathic pain. The following tables summarize the quantitative data from these studies, offering a direct comparison with morphine, gabapentin, and celecoxib.
Acute Nociceptive Pain: Tail-Flick Test
The tail-flick test is a measure of acute thermal pain. The data below shows the dose-dependent effects of intrathecally administered this compound and systemically administered morphine on tail-flick latency in rats.
| Analgesic | Dose | Route of Administration | Animal Model | Nociceptive Test | Efficacy (Reported as % Maximum Possible Effect or Change in Latency) | Reference |
| This compound | 10, 50, 100, 200 µg | Intrathecal | Rat | Tail-Flick | Dose-dependent increase in withdrawal latency | [1] |
| Morphine | 1, 10 mg/kg | Subcutaneous | Rat | Tail-Flick | Significant increase in pain latency response at 10 mg/kg | [5] |
| Morphine | 1.5, 3 mg/kg | Intraperitoneal | Rat | Tail-Flick | Dose-dependent increase in tail-flick latency | [6] |
Inflammatory Pain: Formalin Test
The formalin test induces a biphasic pain response, with the first phase representing acute nociception and the second phase reflecting inflammatory pain.
| Analgesic | Dose | Route of Administration | Animal Model | Nociceptive Test | Efficacy (Reported as % Inhibition or Reduction in Nociceptive Behavior) | Reference |
| This compound | 10, 50, 100, 200 µg | Intrathecal | Rat | Formalin Test | Dose-dependent suppression of the late-phase response | [1] |
| Diflunisal (NSAID) | 100 mg/kg | Intravenous | Rat | Formalin Test | Significant inhibition of the licking/biting response | [7][8] |
| Baclofen (GABA-B agonist) | 0.75, 1.25, 2.5 mg/kg | Intraperitoneal | Mouse | Formalin Test | Dose-dependent antinociception in both phases | [9] |
Neuropathic Pain: Chronic Constriction Injury (CCI) and a Neuropathic Pain Model
The CCI model is a widely used animal model of neuropathic pain, characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).
| Analgesic | Dose | Route of Administration | Animal Model | Nociceptive Test | Efficacy (Reported as Reversal of Allodynia or Hyperalgesia) | Reference |
| This compound | 10, 50, 100, 200 µg | Intrathecal | Rat | Chronic Constriction Injury (CCI) | Dose-dependent inhibition of mechanical allodynia | [1] |
| Gabapentin | 100 mg/kg | Per os | Rat | Collagenase-induced intracerebral hemorrhage | Reversal of allodynia and thermal hyperalgesia | [10] |
| Gabapentin | 50, 100, 150 mg/kg | Intraperitoneal | Mouse | Partial Sciatic Nerve Ligation | Dose-dependent anti-allodynic effects | [11] |
| Catechin | Not specified | Not specified | Rat | Chronic Constriction Injury (CCI) | Effective in treating neuropathic pain | [12] |
Inflammatory Pain: Carrageenan-Induced Hyperalgesia
Carrageenan injection into the paw induces localized inflammation and hyperalgesia.
| Analgesic | Dose | Route of Administration | Animal Model | Nociceptive Test | Efficacy (Reported as Reduction in Hyperalgesia or Edema) | Reference |
| Celecoxib | 30 mg/kg | Oral gavage | Rat | Carrageenan-induced hyperalgesia | Prevented the full manifestation of hyperalgesia and edema | [13] |
| Celecoxib | 3 mg/kg | Intraperitoneal | Rat | Carrageenan-induced paw edema | Dose-dependent reduction in paw edema | [14] |
| Estradiol & NS398 (COX-2 Inhibitor) | Not specified | Not specified | Not specified | Carrageenan-induced hyperalgesia | Co-administration significantly elevated PGD2 levels | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Formalin Test
The formalin test is used to assess inflammatory pain.[16] A dilute solution of formalin (typically 5% in saline) is injected subcutaneously into the plantar surface of a rodent's hind paw.[17] The animal is then placed in an observation chamber. Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are quantified over a period of up to 90 minutes.[17] The response is biphasic, with an early, acute phase (0-10 minutes) and a late, inflammatory phase (10-90 minutes).[17] The efficacy of an analgesic is determined by its ability to reduce the duration or frequency of these nociceptive behaviors in either phase.
Tail-Flick Test
The tail-flick test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus, typically a beam of radiant heat. The intensity of the heat source is adjusted to produce a baseline tail-flick latency of a few seconds in untreated animals. A cut-off time is established to prevent tissue damage. Analgesic efficacy is determined by a significant increase in the tail-flick latency compared to baseline or a vehicle-treated control group.[5]
Chronic Constriction Injury (CCI) Model
The CCI model is a surgical procedure used to induce neuropathic pain.[18] In anesthetized rats, the common sciatic nerve is exposed at the mid-thigh level.[19][20] Four loose ligatures of chromic gut suture are tied around the nerve at 1 mm intervals.[20] The ligatures cause a mild constriction that leads to nerve inflammation and damage, resulting in the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.[20] These symptoms typically develop within a few days and can persist for several weeks.
Von Frey Test for Mechanical Allodynia
Mechanical allodynia is assessed using von Frey filaments, which are a series of calibrated plastic filaments that exert a specific force when bent. The animal is placed on a wire mesh platform, allowing access to the plantar surface of the hind paws. The filaments are applied to the paw in ascending order of force until the animal withdraws its paw. The force at which the paw withdrawal occurs is recorded as the paw withdrawal threshold. A decrease in the paw withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates the presence of mechanical allodynia.[12]
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways involved in the antinociceptive effects of this compound and the comparator analgesics.
Conclusion
This compound demonstrates significant antinociceptive effects in various preclinical models of pain, including acute, inflammatory, and neuropathic pain states. Its unique mechanism of action, centered on the enhancement of GABAergic inhibition, offers a promising alternative to traditional analgesics. The data presented in this guide suggests that this compound has a comparable or, in some models, superior efficacy to established drugs like morphine and gabapentin, particularly in models of chronic pain. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound in clinical settings. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of pain management.
References
- 1. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of CCK antagonists on GABA mechanism-induced antinociception in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular basis for the dosing time-dependency of anti-allodynic effects of gabapentin in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interactions of estradiol and NSAIDS on carrageenan-induced hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 17. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 20. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-SNAP-5114: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing (S)-SNAP-5114, a selective GABA transporter inhibitor, adherence to proper disposal protocols is paramount for maintaining laboratory safety and environmental compliance. While (S)-SNAP-5114 is classified as a non-hazardous substance, responsible management of its waste, including solutions and empty containers, is a critical component of the laboratory workflow. This guide provides essential, step-by-step procedures for the safe and effective disposal of (S)-SNAP-5114.
Immediate Safety and Handling Considerations
Prior to initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Although classified as non-hazardous, direct contact with the compound or its solutions should be avoided. In the event of a spill, absorb the material with an inert substance, such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of (S)-SNAP-5114 are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₃₅NO₆ |
| Molecular Weight | 505.61 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Ethanol |
| Storage | Store at -20°C |
Step-by-Step Disposal Protocol for (S)-SNAP-5114
The following protocol outlines the approved procedure for disposing of (S)-SNAP-5114 waste.
-
Waste Identification and Segregation:
-
Unused or waste (S)-SNAP-5114, whether in solid form or in solution, should be clearly labeled as "Waste (S)-SNAP-5114".
-
Do not mix with hazardous waste streams unless explicitly required by your institution's waste management guidelines.
-
-
Disposal of Solid (S)-SNAP-5114:
-
For small quantities of solid (S)-SNAP-5114, consult your institution's guidelines for non-hazardous chemical waste. In many cases, it can be disposed of in the regular laboratory trash, provided it is securely contained.
-
-
Disposal of (S)-SNAP-5114 Solutions:
-
Absorb liquid waste containing (S)-SNAP-5114 with a non-combustible absorbent material.
-
Place the absorbed material into a clearly labeled, sealed container.
-
Dispose of the container with absorbed waste in accordance with your local and institutional regulations for non-hazardous chemical waste.
-
-
Decontamination and Disposal of Empty Containers:
-
To ensure the complete removal of any residual compound, a triple-rinse procedure is mandatory for all empty containers that held (S)-SNAP-5114.
-
First Rinse: Rinse the container with a suitable solvent in which (S)-SNAP-5114 is soluble (e.g., ethanol or DMSO). Collect this rinsate and treat it as chemical waste to be absorbed as described in step 3.
-
Second and Third Rinses: Repeat the rinsing process two more times with the solvent. These subsequent rinses can typically be disposed of down the drain with copious amounts of water, but confirm this with your local safety regulations.
-
-
After triple-rinsing, deface the original label on the container to prevent misidentification.
-
The clean, triple-rinsed container can then be disposed of in the appropriate recycling or general waste stream.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (S)-SNAP-5114.
Caption: Workflow for the proper disposal of (S)-SNAP-5114 waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of (S)-SNAP-5114, fostering a secure and compliant research environment. Always consult your institution's specific safety and waste disposal guidelines for any additional requirements.
Navigating the Safe Handling of (S)-SNAP5114: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling of (S)-SNAP5114, a selective GABA transport inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of research.
This compound is a valuable tool in neuroscience research, primarily acting as an inhibitor of the GABA transporters GAT-3 and GAT-2.[1] Its ability to increase thalamic GABA levels makes it a significant compound in the study of anticonvulsant therapies. This document outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal procedures, and summarizes key quantitative data to support laboratory safety and experimental design.
Essential Safety and Handling Protocols
While this compound is intended for laboratory research use only and may be shipped as a non-hazardous chemical, it is crucial to handle it with the appropriate precautions to avoid inhalation, and contact with skin and eyes.[2]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following are the minimum recommended PPE for handling this compound:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes.[3]
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile) must be worn.[3]
-
Body Protection: An impervious lab coat or gown is required to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used within a well-ventilated area or a chemical fume hood.[3]
Operational Plan: Step-by-Step Handling
-
Preparation: Ensure a designated and well-ventilated workspace, preferably a chemical fume hood.[3] An accessible safety shower and eye wash station are essential.[3]
-
Reconstitution: this compound is a solid.[4] When preparing stock solutions, avoid creating dust. For guidance on preparing stock solutions, refer to the solubility data in Table 2.
-
Handling: Use only in areas with adequate exhaust ventilation.[3] Avoid inhalation and any direct contact with the substance.
-
Spill Management:
-
Evacuate personnel from the immediate area.
-
Wear full PPE, including respiratory protection.
-
Absorb spills with an inert, non-combustible material (e.g., diatomite, universal binders).
-
Collect the absorbed material into a sealed container for disposal.
-
Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.
-
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Waste Collection: Place all contaminated materials, including used gloves, absorbent pads, and empty vials, into a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains, water courses, or the soil.[3]
Quantitative Data Summary
The following tables provide key quantitative data for this compound to facilitate experimental planning and execution.
Table 1: Physicochemical and Biological Properties
| Property | Value | Source |
| Molecular Weight | 505.61 g/mol | [4] |
| Formula | C₃₀H₃₅NO₆ | [4] |
| Appearance | White solid | [4] |
| Purity | ≥98% (HPLC) | |
| CAS Number | 157604-55-2 | [4] |
Table 2: Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| Ethanol | 25.28 | 50 | |
| DMSO | 50.56 | 100 |
Table 3: Inhibitory Activity (IC₅₀)
| Target | Species | IC₅₀ (µM) | Source |
| GAT-3 | Human (h) | 5 | [4] |
| GAT-2 | Rat (r) | 21 | [4] |
| GAT-1 | Human (h) | 388 | [4] |
| GAT-3 | Human (h, in CHO cells) | 11.9 | [2] |
Experimental Protocol Example: In Vivo Administration
While specific experimental designs will vary, the following provides a general methodology for in vivo administration based on published research.
Objective: To assess the anticonvulsant effects of this compound in a rodent model.
Methodology:
-
Animal Model: Utilize an appropriate rodent model for seizures, such as DBA/2 mice for sound-induced convulsions or juvenile rats for maximal electroshock tests.[4]
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO.[2] For in vivo administration, further dilute the stock solution in a vehicle like saline with solubilizing agents (e.g., PEG300 and Tween-80) to achieve the desired concentration and ensure biocompatibility.[2]
-
Administration: Administer this compound systemically, for example, via intraperitoneal injection. Doses can be varied to determine the effective dose (ED₅₀), which for sound-induced convulsions in DBA/2 mice was found to be 110 µmol/kg.[4]
-
Behavioral Assessment: Following administration, subject the animals to the appropriate seizure-inducing stimulus (e.g., loud sound for DBA/2 mice).
-
Data Analysis: Quantify the anticonvulsant effect by measuring parameters such as the inhibition of tonic hindlimb extension or the latency to seizure onset.
Mechanism of Action
This compound exerts its effects by selectively inhibiting GABA transporters, primarily GAT-3 and GAT-2. This inhibition leads to an increase in the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. The elevated GABA levels enhance GABAergic signaling, which is the basis for its anticonvulsant properties.
Caption: Mechanism of this compound action on GABAergic signaling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
